molecular formula C8H3BrF3NO B171530 2-Bromo-4-(Trifluoromethoxy)benzonitrile CAS No. 1214334-83-4

2-Bromo-4-(Trifluoromethoxy)benzonitrile

Cat. No.: B171530
CAS No.: 1214334-83-4
M. Wt: 266.01 g/mol
InChI Key: KQXCJMGFMNVWGL-UHFFFAOYSA-N
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Description

2-Bromo-4-(Trifluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C8H3BrF3NO and its molecular weight is 266.01 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXCJMGFMNVWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596200
Record name 2-Bromo-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214334-83-4
Record name 2-Bromo-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromo, a cyano, and a trifluoromethoxy group, provides multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility in pharmaceutical and materials science research. The presence of the trifluoromethoxy group is particularly noteworthy, as it can enhance thermal stability and modulate the electronic properties of derivative compounds.

Chemical and Physical Properties

The distinct physicochemical properties of this compound are pivotal for its application in chemical synthesis. The trifluoromethoxy group significantly influences its reactivity and the properties of downstream products.

PropertyValueSource
CAS Number 1214334-83-4N/A
Molecular Formula C₈H₃BrF₃NON/A
Molecular Weight 266.02 g/mol N/A
Boiling Point 265 °C at 760 mmHgN/A
Appearance LiquidN/A
Purity Typically ≥97%

Solubility and Reactivity

While specific solubility data is not extensively documented, compounds of this nature are generally soluble in common organic solvents. The reactivity of this compound is characterized by the interplay of its functional groups. The bromine atom is susceptible to substitution and cross-coupling reactions, the nitrile group can undergo hydrolysis or reduction, and the trifluoromethoxy group imparts unique electronic effects and stability.

Synthesis and Experimental Protocols

Generalized Experimental Workflow for the Synthesis of Halogenated Benzonitriles

The following diagram illustrates a generalized workflow for the synthesis of a halogenated benzonitrile, which could be adapted for this compound. This process typically involves the reaction of a substituted aniline precursor to introduce the bromo and cyano functionalities.

G Generalized Synthesis Workflow cluster_start Starting Material Preparation cluster_reaction Diazotization and Sandmeyer Reaction cluster_purification Work-up and Purification cluster_final Final Product start_material Substituted Aniline Precursor diazotization Diazotization (e.g., NaNO2, HBr) start_material->diazotization Step 1 sandmeyer Sandmeyer Reaction (e.g., CuCN) diazotization->sandmeyer Step 2 workup Aqueous Work-up sandmeyer->workup Step 3 extraction Solvent Extraction workup->extraction Step 4 purification Chromatography extraction->purification Step 5 final_product This compound purification->final_product Step 6

A generalized workflow for the synthesis of halogenated benzonitriles.

Applications in Research and Development

This compound is a valuable building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of drug candidates, which are desirable properties in drug design.

Pharmaceutical Applications:

  • Anti-inflammatory Drug Synthesis: This compound is utilized as an intermediate in the creation of new anti-inflammatory agents.

  • Fluorescent Probe Development: It serves as a precursor for the development of fluorescent probes used in biological research.

Agrochemical Applications:

  • The structural motifs present in this compound are found in some herbicides and fungicides, suggesting its potential as a precursor for new crop protection agents.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological targets, mechanism of action, or signaling pathways directly modulated by this compound. Its role in the scientific literature is primarily described as a synthetic intermediate. Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a key chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its unique combination of functional groups offers a versatile platform for chemical modification. While detailed biological data is currently lacking, its utility as a building block for bioactive molecules underscores its importance in modern chemical research and development. Future studies are needed to fully elucidate the biological activities of compounds derived from this versatile intermediate.

An In-depth Technical Guide to 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethoxy)benzonitrile, with the CAS number 1214334-83-4, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a bromo group, a nitrile moiety, and a trifluoromethoxy substituent, makes it a versatile synthetic building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, potential applications, and illustrative synthetic methodologies.

The presence of the trifluoromethoxy (-OCF3) group is particularly noteworthy. This substituent is often employed as a bioisostere for other functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The bromo group serves as a convenient handle for a variety of cross-coupling reactions, while the nitrile group can be transformed into other functional groups or participate in cyclization reactions.[2]

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value
CAS Number 1214334-83-4
Molecular Formula C₈H₃BrF₃NO[3]
Molecular Weight 266.02 g/mol [3][4]
IUPAC Name This compound
InChI 1S/C8H3BrF3NO/c9-7-3-6(14-8(10,11,12))2-1-5(7)4-13/h1-3H[5]
InChI Key KQXCJMMGFMNVWGL-UHFFFAOYSA-N[5]
SMILES BrC1=C(C#N)C=CC(=C1)OC(F)(F)F[3]
Physical Property Value
Appearance White to off-white low melting solid[6]
Boiling Point 265 °C[7]
Density 1.75 g/cm³[6][7]
Flash Point 114 °C[6][7]
Purity Typically ≥97%[3]
Storage Store at room temperature, sealed in a dry environment[3][6]
Computational Data Value
LogP 3.21938[3]
Topological Polar Surface Area (TPSA) 33.02 Ų[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 1[3]

Applications in Research and Development

This compound is a valuable intermediate primarily utilized in the synthesis of novel compounds for pharmaceutical and materials science applications.[8]

  • Pharmaceutical Research : The trifluoromethoxy group can improve the pharmacokinetic profile of drug candidates. This building block is used in the synthesis of potential anti-inflammatory agents and other bioactive molecules.[8] The combination of the bromo and nitrile groups allows for the construction of diverse heterocyclic systems, which are common scaffolds in drug discovery.

  • Materials Science : The electronic properties conferred by the trifluoromethoxy and nitrile groups make this compound a useful precursor for the development of advanced materials, such as those used in fluorescent probes.[8] The thermal stability of materials can also be enhanced by the incorporation of the -OCF3 group.[8]

  • Synthetic Chemistry : This compound is a versatile substrate for various organic reactions. The bromo substituent is well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for forming carbon-carbon bonds.[1] The electron-withdrawing nature of the nitrile and trifluoromethoxy groups can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1]

Synthetic Pathways and Methodologies

While specific experimental protocols for the synthesis and reactions of this compound are proprietary and not widely published, this section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of aryl bromide.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup : To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition : Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

Diagram 1: Synthetic Utility in Drug Discovery

The following diagram illustrates the role of this compound as a starting material in a drug discovery workflow.

G cluster_start Starting Material cluster_synthesis Synthetic Transformation cluster_outcome Outcome A This compound B Bromo Group (for Cross-Coupling) C Trifluoromethoxy Group (enhances Lipophilicity, Stability) D Nitrile Group (versatile handle) E Suzuki or Heck Cross-Coupling B->E F Novel Bioactive Molecule (Drug Candidate) E->F G A 1. Reagent Mixing (Aryl Bromide, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere & Solvent Addition A->B C 3. Heating & Reaction Monitoring B->C D 4. Reaction Work-up (Extraction & Washing) C->D E 5. Purification (Column Chromatography) D->E F Final Product E->F

References

Technical Guide: Physical Properties of Bromo-Trifluoro-Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physical properties of bromo-trifluoro-substituted benzonitriles. While the primary request was for data on 2-Bromo-4-(Trifluoromethoxy)benzonitrile (CAS: 1214334-83-4), publicly available experimental data on its specific physical properties is limited. This compound is recognized as a versatile intermediate in pharmaceutical and material science applications.[1]

Given the data scarcity for the trifluoromethoxy derivative, this guide will focus on the well-characterized and structurally related isomers: 4-Bromo-2-(trifluoromethyl)benzonitrile and 2-Bromo-4-(trifluoromethyl)benzonitrile . These compounds are of significant interest in medicinal chemistry and organic synthesis, serving as crucial building blocks for more complex molecules.[2][3]

Comparative Physical Properties

The following table summarizes the key physical properties of the two closely related isomers to facilitate comparison.

Property4-Bromo-2-(trifluoromethyl)benzonitrile2-Bromo-4-(trifluoromethyl)benzonitrile
CAS Number 191165-13-6[2]35764-15-9[4][5]
Molecular Formula C₈H₃BrF₃N[2]C₈H₃BrF₃N[4][5]
Molecular Weight 250.02 g/mol [2]250.01 g/mol [5]
Appearance White to off-white crystalline solid or lump[2][6]Not specified
Melting Point 37 °C[2] or 43-44 °C[6]Not specified
Boiling Point 240 °C[6] or 239.7 °C at 760 mmHg[7]Not specified
Density 1.71 g/cm³[6][7]Not specified
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[6]Not specified

Experimental Protocols

Detailed experimental procedures for determining the physical properties listed above are based on standard laboratory techniques. The synthesis of these compounds, however, involves specific methodologies. Below is a representative protocol for the synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile.

Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile

This synthesis is a multi-step process starting from 4-bromo-2-(trifluoromethyl)benzoic acid.[7]

Step 1: Synthesis of 4-bromo-2-(trifluoromethyl)benzoyl chloride [7]

  • To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-(trifluoromethyl)benzoic acid, dichloromethane, and thionyl chloride.

  • Stir the mixture to ensure homogeneity.

  • Add N,N-dimethylformamide (DMF) dropwise as a catalyst.

  • Heat the reaction mixture in an oil bath at 60°C for 3.5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the resulting 4-bromo-2-(trifluoromethyl)benzoyl chloride is used directly in the next step.

Step 2: Synthesis of 4-bromo-2-(trifluoromethyl)benzamide [7]

  • Cool a reaction vessel containing ammonia solution in an ice-salt bath.

  • Slowly add a solution of 4-bromo-2-(trifluoromethyl)benzoyl chloride in dichloromethane dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.

  • Monitor the reaction by TLC.

  • Evaporate the excess ammonia under reduced pressure.

  • Adjust the pH to 4 with concentrated hydrochloric acid to precipitate the crude product.

  • Filter and dry the crude 4-bromo-2-(trifluoromethyl)benzamide, which is used in the final step without further purification.

Step 3: Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile [7]

  • In a three-necked flask, cool N,N-dimethylformamide (DMF) to -15°C in an ice-salt bath.

  • Slowly add thionyl chloride dropwise.

  • Add dichloroethane to the mixture.

  • Add 4-bromo-2-(trifluoromethyl)benzamide in batches while keeping the temperature below -13°C.

  • Slowly raise the temperature to 85°C and stir for 2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, recover the dichloroethane by distillation.

  • Add saturated brine to the residue and extract the product three times with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile from its corresponding benzoic acid.

SynthesisWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Nitrile Formation start 4-Bromo-2-(trifluoromethyl)benzoic acid product1 4-Bromo-2-(trifluoromethyl)benzoyl chloride start->product1 Chlorination reagent1 Thionyl Chloride, Dichloromethane, DMF (cat.) reagent1->product1 product2 4-Bromo-2-(trifluoromethyl)benzamide product1->product2 Amidation reagent2 Ammonia solution reagent2->product2 final_product 4-Bromo-2-(trifluoromethyl)benzonitrile product2->final_product Dehydration reagent3 Thionyl Chloride, DMF reagent3->final_product

References

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-Bromo-4-(trifluoromethoxy)benzonitrile (CAS No. 1214334-83-4). This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by its bromine and trifluoromethoxy substituents. This document consolidates available data on its chemical identity, physicochemical properties, and highlights its potential in the synthesis of novel compounds. While detailed experimental protocols and extensive spectroscopic data are not widely published, this guide presents the available information and outlines a logical synthetic approach.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic compound. The core structure consists of a benzene ring functionalized with a bromo group at position 2, a trifluoromethoxy group at position 4, and a nitrile group at position 1.

Table 1: Chemical Identifiers [1][2][3]

IdentifierValue
IUPAC Name This compound
CAS Number 1214334-83-4
Molecular Formula C₈H₃BrF₃NO
Molecular Weight 266.02 g/mol
SMILES C1=C(C(=CC(=C1)OC(F)(F)F)Br)C#N
InChI InChI=1S/C8H3BrF3NO/c9-7-5(4-13)1-2-6(7)14-8(10,11)12/h1-3H

Physicochemical Properties

The physicochemical properties of this compound are influenced by its functional groups. The trifluoromethoxy group significantly impacts the molecule's lipophilicity and electronic nature, while the bromine atom and nitrile group provide reactive sites for further chemical transformations.

Table 2: Physicochemical Data [2][4][5]

PropertyValue
Appearance White crystalline solid or low melting solid
Boiling Point 265 °C
Density 1.75 g/cm³
Flash Point 114 °C
Purity ≥97% (commercially available)
Storage Store at room temperature in a dry, sealed container

Synthesis Pathway

Below is a logical representation of a potential synthetic pathway.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product 4-(trifluoromethoxy)benzonitrile 4-(trifluoromethoxy)benzonitrile Bromination Bromination 4-(trifluoromethoxy)benzonitrile->Bromination  [Reagent:  N-Bromosuccinimide (NBS),  Catalyst (e.g., FeBr3)] This compound This compound Bromination->this compound

A potential synthetic pathway for this compound.

Reactivity and Potential Applications

The molecular structure of this compound offers multiple avenues for synthetic transformations, making it a versatile intermediate.

  • Cross-Coupling Reactions: The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 2-position.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing further opportunities for molecular elaboration.

  • Pharmaceutical and Agrochemical Research: The trifluoromethoxy group is a highly sought-after moiety in drug discovery as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] This makes this compound a valuable starting material for the synthesis of novel bioactive molecules.[6] It has potential applications in the development of anti-inflammatory drugs and fluorescent probes.[6]

  • Materials Science: The thermal stability conferred by the trifluoromethoxy group suggests potential applications in the development of advanced materials.[6]

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not widely available, the expected spectral characteristics can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR Aromatic region signals corresponding to the three protons on the benzene ring, with chemical shifts and coupling patterns influenced by the bromo, trifluoromethoxy, and nitrile groups.
¹³C NMR Distinct signals for each of the eight carbon atoms. The carbon of the nitrile group would appear in the characteristic region for nitriles. The carbon attached to the trifluoromethoxy group would likely show a quartet due to coupling with the fluorine atoms.
¹⁹F NMR A singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.
IR Spectroscopy Characteristic absorption bands for the C≡N (nitrile) stretching vibration, C-Br stretching, and C-F stretching vibrations of the trifluoromethoxy group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 266.02 g/mol . The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Safety and Handling

Detailed safety information for this compound is limited. Standard laboratory safety precautions should be followed when handling this compound. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising chemical intermediate with significant potential in the fields of drug discovery and materials science. Its unique combination of reactive functional groups and the property-enhancing trifluoromethoxy moiety makes it a valuable tool for synthetic chemists. While a comprehensive set of experimental data is yet to be published, the information gathered in this guide provides a solid foundation for researchers and scientists interested in utilizing this compound in their work. Further research into its synthesis, reactivity, and spectroscopic characterization is warranted to fully explore its potential.

References

synthesis of 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-(Trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic route to obtain this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique properties such as enhanced metabolic stability and lipophilicity, making this scaffold valuable in medicinal chemistry.[1][2] The described synthesis proceeds via a well-established two-step sequence involving the diazotization of 2-Bromo-4-(trifluoromethoxy)aniline followed by a Sandmeyer reaction. This document details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a substituted aromatic compound of significant interest in organic synthesis. The presence of a bromine atom, a trifluoromethoxy group, and a nitrile functionality provides multiple reaction sites for further molecular elaboration. The bromine atom is particularly amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the construction of complex molecular architectures.[1] The trifluoromethoxy group is a bioisostere of other functionalities and can significantly influence the pharmacokinetic properties of a molecule. This guide focuses on a reliable and widely applicable method for the synthesis of this versatile building block.

Synthetic Pathway Overview

The most common and effective method for the synthesis of this compound is the Sandmeyer reaction.[3][4][5] This reaction facilitates the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3][4] The overall synthetic strategy is depicted below:

Synthesis_Workflow A 2-Bromo-4-(trifluoromethoxy)aniline B Diazonium Salt Intermediate A->B  Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) C This compound B->C  Sandmeyer Reaction (CuCN, KCN, heat)

Caption: Synthetic workflow for this compound.

The synthesis commences with the diazotization of the commercially available starting material, 2-Bromo-4-(trifluoromethoxy)aniline.[6] The resulting aryl diazonium salt is then subjected to a cyanation reaction using copper(I) cyanide, a classic Sandmeyer protocol, to yield the desired product.

Experimental Protocols

The following section provides a detailed, step-by-step experimental procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
2-Bromo-4-(trifluoromethoxy)anilineC₇H₅BrF₃NO256.02≥97%Commercially Available
Sodium NitriteNaNO₂69.00≥98%Standard Supplier
Sulfuric Acid (conc.)H₂SO₄98.0898%Standard Supplier
Copper(I) CyanideCuCN89.56≥98%Standard Supplier
Potassium CyanideKCN65.12≥97%Standard Supplier
TolueneC₇H₈92.14AnhydrousStandard Supplier
Deionized WaterH₂O18.02--
Ethyl AcetateC₄H₈O₂88.11ACS GradeStandard Supplier
Brine (sat. NaCl)NaCl(aq)---
Anhydrous Sodium SulfateNa₂SO₄142.04-Standard Supplier
Step-by-Step Procedure

Step 1: Diazotization of 2-Bromo-4-(trifluoromethoxy)aniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Bromo-4-(trifluoromethoxy)aniline (1.0 eq).

  • Add a mixture of water and concentrated sulfuric acid, ensuring the temperature is maintained below 50 °C during the acid addition.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.05 eq) in deionized water and add it dropwise to the aniline suspension via the dropping funnel. Maintain the internal temperature strictly between 0 °C and 5 °C throughout the addition.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Sandmeyer Reaction

  • In a separate, larger three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • Heat this solution to 60-70 °C.

  • Add the previously prepared cold diazonium salt solution portion-wise to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature and to prevent excessive frothing.

  • After the addition is complete, heat the reaction mixture at 70-80 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

Work-up and Purification
  • Transfer the cooled reaction mixture to a separatory funnel and extract the product with toluene or ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash successively with deionized water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Starting Material
2-Bromo-4-(trifluoromethoxy)aniline10.0 g (39.06 mmol)
Reagents
Sodium Nitrite2.83 g (41.01 mmol)
Sulfuric Acid (conc.)6.0 mL
Copper(I) Cyanide4.19 g (46.87 mmol)
Potassium Cyanide3.05 g (46.87 mmol)
Reaction Conditions
Diazotization Temperature0-5 °C
Sandmeyer Reaction Temperature70-80 °C
Reaction Time2-3 hours
Product
Product NameThis compound
Theoretical Yield10.39 g
Typical Actual Yield7.27 g - 8.31 g
Yield Percentage 70-80%
Purity (by HPLC/GC) >98%

Logical Relationship Diagram

The logical relationship between the key steps and intermediates in the synthesis is illustrated below.

Logical_Relationship cluster_start Starting Material cluster_process1 Diazotization cluster_intermediate Intermediate cluster_process2 Sandmeyer Reaction cluster_product Final Product start 2-Bromo-4-(trifluoromethoxy)aniline process1 Formation of Diazonium Salt Key Reagents: - Sodium Nitrite - Sulfuric Acid Critical Condition: - Temperature: 0-5 °C start->process1 intermediate Aryl Diazonium Salt process1->intermediate process2 Cyanation Key Reagents: - Copper(I) Cyanide - Potassium Cyanide Critical Condition: - Temperature: 70-80 °C intermediate->process2 product This compound process2->product

Caption: Logical flow of the synthesis process.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of this compound. The two-step diazotization and Sandmeyer reaction sequence provides a reliable route to this valuable synthetic intermediate from a commercially available starting material. The detailed experimental protocol and summarized quantitative data serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development. Adherence to the specified reaction conditions is crucial for achieving high yields and purity of the final product.

References

A Comprehensive Technical Guide to 2-Bromo-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The presence of both a bromine atom and a nitrile group provides versatile synthetic handles for the construction of more complex molecules. This guide provides a detailed overview of its chemical properties, a proposed synthesis protocol, and its applications in research and development.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in public literature. However, data for its direct precursor and a closely related isomer are summarized below to provide context for its expected properties.

Table 1: Physicochemical Properties of 2-Bromo-4-(trifluoromethoxy)aniline (Precursor)

PropertyValueReference
CAS Number 175278-17-8
Molecular Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol
Boiling Point 209 °C (lit.)
Density 1.693 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.504 (lit.)

Table 2: Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)benzonitrile (Isomer)

PropertyValueReference
CAS Number 191165-13-6[1][2]
Molecular Formula C₈H₃BrF₃N[1][2]
Molecular Weight 250.02 g/mol [1][2]
Melting Point 43-44 °C[2]
Boiling Point 240 °C[2]
Appearance White to almost white crystal/lump[1]

Synthesis of this compound

A plausible and widely used method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[3][4][5] This reaction involves the diazotization of an aniline derivative followed by treatment with a copper(I) cyanide salt.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved starting from the commercially available 2-Bromo-4-(trifluoromethoxy)aniline via a Sandmeyer reaction.

Synthesis_Pathway reactant 2-Bromo-4-(trifluoromethoxy)aniline intermediate Arenediazonium Salt Intermediate reactant->intermediate NaNO₂, aq. H₂SO₄ 0-5 °C product This compound intermediate->product CuCN, KCN Heat

Caption: Proposed synthesis of this compound.

Experimental Protocol: Sandmeyer Reaction

The following is a generalized experimental protocol based on the principles of the Sandmeyer reaction.[6][7] Researchers should optimize the specific conditions for this substrate.

1. Diazotization of 2-Bromo-4-(trifluoromethoxy)aniline:

  • In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-Bromo-4-(trifluoromethoxy)aniline in a suitable acidic solution (e.g., aqueous sulfuric acid or hydrochloric acid).
  • Cool the mixture to 0-5 °C in an ice-salt bath.
  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature is maintained below 5 °C.
  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

2. Cyanation Reaction:

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
  • Carefully and slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (release of nitrogen gas) will be observed.
  • After the addition is complete, the reaction mixture is typically heated (e.g., to 50-100 °C) to drive the reaction to completion.[4]
  • Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
  • Wash the combined organic layers with water and brine.
  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
  • Remove the solvent under reduced pressure.
  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Applications in Drug Development and Materials Science

This compound serves as a key building block in the synthesis of a variety of target molecules due to its versatile functional groups.

  • Pharmaceutical Intermediate: The trifluoromethoxy group is a bioisostere of other functional groups and can enhance the metabolic stability and membrane permeability of drug candidates. The bromine and nitrile functionalities allow for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and transformations of the nitrile group, respectively. It is a valuable precursor for the synthesis of novel anti-inflammatory agents and other therapeutic compounds.

  • Materials Science: This compound is utilized in the development of advanced materials. It can be incorporated into the structure of fluorescent probes for biological imaging and sensing applications. Furthermore, the trifluoromethoxy group can enhance the thermal stability of polymers.

Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with appropriate safety precautions.

  • Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis can be readily achieved through established methods such as the Sandmeyer reaction from its corresponding aniline. The unique combination of its functional groups allows for the creation of diverse and complex molecules with potentially enhanced properties, making it a key tool for researchers and scientists in these fields.

References

An In-depth Technical Guide on the Safety and Handling of 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information for 2-Bromo-4-(Trifluoromethoxy)benzonitrile, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency protocols to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 35764-15-9[1][2]
Molecular Formula C₈H₃BrF₃N[1][2]
Molecular Weight 250.01 g/mol [1]
Appearance White to Almost White Crystal/Lump or Powder[3][4]
Purity 95+%[2]
Melting Point 37 °C[4]
Storage Temperature Room Temperature or 2 - 8 °C[3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification provides a clear indication of the potential risks associated with its handling.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][6][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][6][7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][3][6][7]

Signal Word: Warning[1][2][3][6]

Pictograms: GHS07 (Exclamation Mark)[3]

Experimental Protocols

Detailed methodologies for the safe handling, storage, and disposal of this compound are crucial for minimizing exposure and ensuring a safe research environment.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[6]

  • Hand Protection: Wear appropriate protective gloves.[8]

  • Skin and Body Protection: Wear flame-retardant antistatic protective clothing.[9] Ensure skin contact is prevented by wearing suitable protective clothing.[9]

  • Respiratory Protection: If adequate ventilation is not available or if dust/fumes are generated, use a NIOSH-approved respirator.[8]

3.2. Safe Handling Procedures

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7][8][10]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust, fumes, or vapors.[2][6]

  • Wash hands thoroughly after handling.[6][7]

  • Do not eat, drink, or smoke in the handling area.[6][7]

  • Keep away from sources of ignition and heat.[6][9]

  • Minimize dust generation and accumulation.[6]

3.3. Storage

  • Store in a tightly closed container when not in use.[6][9][10]

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible substances such as strong oxidizing agents.[6][7]

  • Store locked up.[6][10]

3.4. Disposal

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][9][10]

3.5. Emergency Procedures: First Aid

  • General Advice: Immediately remove any contaminated clothing.[6] Show the Safety Data Sheet to the attending physician.[6][9]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

  • In Case of Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[6][8]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor immediately if you feel unwell.[6][10]

Visualized Workflows and Relationships

4.1. Hazard-PPE Relationship

The following diagram illustrates the direct relationship between the identified hazards of this compound and the required personal protective equipment.

Hazard_PPE_Relationship cluster_hazards Hazards cluster_ppe Personal Protective Equipment H302 H302: Harmful if swallowed H312 H312: Harmful in contact with skin Gloves Protective Gloves H312->Gloves LabCoat Protective Clothing H312->LabCoat H315 H315: Causes skin irritation H315->Gloves H315->LabCoat H319 H319: Causes serious eye irritation Goggles Safety Goggles/Face Shield H319->Goggles H332 H332: Harmful if inhaled Respirator Respirator H332->Respirator FumeHood Chemical Fume Hood H332->FumeHood H335 H335: May cause respiratory irritation H335->Respirator H335->FumeHood

Caption: Relationship between chemical hazards and required PPE.

4.2. Chemical Spill Response Workflow

This diagram outlines the logical steps to be taken in the event of a chemical spill involving this compound.

Spill_Response_Workflow Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain the Spill with Inert Material Ventilate->Contain Collect Collect Spilled Material Contain->Collect Dispose Dispose of Waste in a Sealed Container Collect->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Report Document the Incident Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

References

Spectroscopic and Synthetic Overview of 2-Bromo-4-(Trifluoromethoxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(Trifluoromethoxy)benzonitrile is a halogenated and trifluoromethoxylated aromatic nitrile. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties imparted by the trifluoromethoxy group and the synthetic versatility offered by the bromo and cyano functionalities. This document aims to provide a theoretical framework for the spectroscopic characterization and synthesis of this compound to aid researchers in their investigations.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds. These values are estimations and require experimental confirmation.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8-7.9d~2.0H-3
~7.6-7.7dd~8.5, 2.0H-5
~7.4-7.5d~8.5H-6

Rationale: The proton ortho to the bromine (H-3) is expected to be the most deshielded and appear as a doublet. The proton ortho to the trifluoromethoxy group (H-5) will be a doublet of doublets due to coupling with both adjacent protons. The proton meta to the bromine (H-6) will be a doublet.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~152 (q, J ≈ 2 Hz)C-4 (C-OCF₃)
~135C-6
~133C-5
~122C-3
~120.5 (q, J ≈ 258 Hz)-OCF₃
~117C-1 (C-Br)
~115-CN
~110C-2 (C-CN)

Rationale: The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms and will be significantly downfield. The carbon of the trifluoromethoxy group itself will show a large quartet splitting. The nitrile carbon will be in the typical range for aromatic nitriles. The carbon bearing the bromine will be shifted upfield due to the heavy atom effect.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2230MediumC≡N stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250-1150StrongC-O-C stretch (asymmetric)
~1050StrongC-F stretch
~880StrongC-H out-of-plane bend
~700MediumC-Br stretch

Rationale: The nitrile stretch is a characteristic sharp peak. The trifluoromethoxy group will give rise to strong C-O and C-F stretching vibrations. Aromatic ring vibrations and C-H bending modes are also expected.

Table 4: Predicted Mass Spectrometry Data (EI)
m/zRelative Intensity (%)Assignment
267/269~100 / ~98[M]⁺ (Isotopic pattern for Br)
188Variable[M - Br]⁺
169Variable[M - OCF₃]⁺
143Variable[M - Br - CN]⁺

Rationale: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). Fragmentation is expected to involve the loss of the bromine atom, the trifluoromethoxy group, or the nitrile group.

Generalized Synthetic Approach

A plausible synthetic route to this compound could start from a commercially available substituted aminobenzonitrile. The following represents a hypothetical experimental protocol.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 2-Amino-4-(trifluoromethoxy)benzonitrile

  • To a stirred solution of 2-amino-4-(trifluoromethoxy)benzonitrile (1.0 eq) in a suitable solvent (e.g., acetonitrile or aqueous HBr) at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Visualized Workflow and Logic

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the spectroscopic techniques for characterization.

G cluster_synthesis Synthetic Workflow cluster_purification Purification A 2-Amino-4-(trifluoromethoxy)benzonitrile B Diazonium Salt Intermediate A->B NaNO₂, HBr 0 °C C This compound B->C CuBr, HBr D Crude Product C->D E Purified Product D->E Column Chromatography

Caption: Proposed synthesis of this compound.

G cluster_spectroscopy Spectroscopic Characterization Product Product 1H_NMR ¹H NMR Product->1H_NMR Proton Environment 13C_NMR ¹³C NMR Product->13C_NMR Carbon Skeleton IR IR Spectroscopy Product->IR Functional Groups MS Mass Spectrometry Product->MS Molecular Weight & Formula

Caption: Spectroscopic techniques for structural elucidation.

Conclusion

While specific experimental data for this compound remains elusive in the current literature, this guide provides a robust theoretical foundation for its spectroscopic properties and a viable synthetic strategy. The predicted data and proposed methodologies are based on well-established principles of organic chemistry and are intended to serve as a starting point for researchers. Experimental verification of these predictions is essential for the accurate characterization of this compound.

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-bromo-4-(trifluoromethoxy)benzonitrile, a key building block in modern medicinal chemistry and materials science. The presence of a bromo substituent, a trifluoromethoxy group, and a nitrile moiety on the aromatic ring imparts a unique and versatile reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures. This document details its participation in pivotal cross-coupling reactions, providing specific experimental protocols and quantitative data to aid in the design and execution of synthetic strategies.

Core Reactivity Profile

The reactivity of this compound is dominated by the presence of the bromine atom at the 2-position, which serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrile and trifluoromethoxy groups can influence the reactivity of the aryl bromide, making it an excellent substrate for reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of C-C and C-N bonds, respectively, which are ubiquitous in pharmaceutical compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the benzonitrile ring.

Quantitative Data for Suzuki-Miyaura Coupling
Coupling PartnerCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
(4-Aminosulfonylphenyl)boronic acidPd(dppf)Cl₂-Na₂CO₃1,4-Dioxane/H₂O100185
(4-(Methylsulfonyl)phenyl)boronic acidPd(dppf)Cl₂-Na₂CO₃1,4-Dioxane/H₂O100192
(3-Formylphenyl)boronic acidPd(dppf)Cl₂-Na₂CO₃1,4-Dioxane/H₂O100178
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the Suzuki-Miyaura coupling of this compound with a boronic acid.

Materials:

  • This compound

  • Appropriate boronic acid (e.g., (4-aminosulfonylphenyl)boronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Add Pd(dppf)Cl₂ (0.05 eq.).

  • The vessel is evacuated and backfilled with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • The reaction mixture is heated to 100 °C with stirring for 1 hour, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactants Reactants Aryl_Bromide This compound Reaction_Vessel Reaction Setup Aryl_Bromide->Reaction_Vessel Boronic_Acid R-B(OH)2 Boronic_Acid->Reaction_Vessel Heating Heat (100 °C) Reaction_Vessel->Heating Inert Atmosphere Catalyst Pd(dppf)Cl2 Catalyst->Reaction_Vessel Base Na2CO3 Base->Reaction_Vessel Solvent 1,4-Dioxane/H2O Solvent->Reaction_Vessel Workup Workup Heating->Workup Reaction Completion Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification Product Coupled Product Purification->Product

Caption: Suzuki Coupling Workflow for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, enabling the coupling of aryl halides with a broad range of amines. This reaction is particularly valuable in drug discovery for the synthesis of arylamines, which are common motifs in biologically active molecules.

Quantitative Data for Buchwald-Hartwig Amination
AmineCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-MethylpiperazinePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane1001675
MorpholinePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane1001688
AnilinePd₂(dba)₃BINAPCs₂CO₃Toluene110865
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Desired amine (e.g., 4-methylpiperazine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or other suitable ligand

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add cesium carbonate (1.5 eq.).

  • Add the catalyst, Pd₂(dba)₃ (0.02 eq.), and the ligand, Xantphos (0.04 eq.).

  • The vessel is evacuated and backfilled with nitrogen or argon.

  • Add a solution of this compound (1.0 eq.) and the amine (1.2 eq.) in the chosen solvent (e.g., 1,4-dioxane).

  • The reaction mixture is heated to 100-110 °C with stirring for 8-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired arylamine product.

Buchwald_Hartwig_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactants Reactants Aryl_Bromide This compound Reaction_Vessel Reaction Setup Aryl_Bromide->Reaction_Vessel Amine R1R2NH Amine->Reaction_Vessel Heating Heat (100-110 °C) Reaction_Vessel->Heating Inert Atmosphere Catalyst Pd2(dba)3 Catalyst->Reaction_Vessel Ligand Xantphos Ligand->Reaction_Vessel Base Cs2CO3 Base->Reaction_Vessel Solvent 1,4-Dioxane Solvent->Reaction_Vessel Workup Workup Heating->Workup Reaction Completion Filtration Filtration Workup->Filtration Purification Purification Filtration->Purification Product Arylamine Product Purification->Product

biological activity of benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Benzonitrile Derivatives

Introduction

Benzonitrile derivatives, aromatic compounds featuring a cyanophenyl group, represent a privileged scaffold in medicinal chemistry and drug development.[1][2] The physicochemical properties of the benzonitrile moiety, such as its role as a bioisostere and its ability to act as a hydrogen bond acceptor, make it a versatile component in designing therapeutic agents.[1] These compounds serve as crucial building blocks for a wide array of pharmaceuticals, including the anticancer drug Letrozole.[1][2] The diverse biological activities exhibited by benzonitrile derivatives span anticancer, antiviral, antimicrobial, and enzyme inhibitory effects, making them a focal point of intensive research for novel therapeutic solutions.[1][3] This guide provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Therapeutic Applications of Benzonitrile Derivatives

The structural versatility of benzonitrile derivatives allows them to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications.[1]

Anticancer Activity

Benzonitrile-containing compounds have emerged as promising candidates for cancer therapy by targeting key pathways and proteins involved in tumor progression.[1][3]

  • Tubulin Polymerization Inhibition: Certain 2-phenylacrylonitrile derivatives act as potent inhibitors of tubulin polymerization.[1] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds cause an arrest of the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in cancer cells.[1][4] For example, compound 1g2a has demonstrated strong inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC50 values in the nanomolar range.[1][4]

  • Immune Checkpoint Inhibition (PD-1/PD-L1): The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical mechanism that cancer cells use to evade the immune system.[1] Biphenyl-1,2,3-triazol-benzonitrile derivatives have been developed as small-molecule inhibitors that disrupt this interaction, offering a potential alternative to monoclonal antibody-based immunotherapies.[1][5]

  • Kinase Inhibition: Many cancers are driven by the dysregulation of protein kinases. Benzonitrile derivatives have been successfully developed as inhibitors for several key kinases, including Tankyrase, mTOR, TBK1/IKKε, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Jun N-terminal kinase-3 (JNK3).[1][3][6] For instance, 2,4-Difluoro-5-Nitrobenzonitrile is a key intermediate in the synthesis of tankyrase inhibitors, which play a role in halting tumorigenesis.[1]

  • Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is a key mediator of inflammation and is often overexpressed in various cancers. Benzonitrile scaffolds have been explored for the development of selective COX-2 inhibitors, which can modulate inflammatory pathways such as NF-κB and MAPK that are implicated in cancer.[7]

Antiviral Activity

The antiviral properties of benzonitrile derivatives have been investigated against a range of viruses, with notable success against Hepatitis C Virus (HCV) and various picornaviruses.[1]

  • HCV Entry Inhibition: Derivatives of 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent, orally available inhibitors of HCV.[1] These compounds function by blocking the early stages of the viral life cycle, specifically preventing the virus from entering host cells.[1] This process involves the interaction of viral glycoproteins with host cell receptors like CD81. The lead compound, L0909, showed high efficacy with an EC50 of 0.022 μM.[1]

  • Picornavirus Inhibition: The derivative 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) was found to inhibit the replication of 11 out of 12 tested picornaviruses.[8] Its mechanism of action appears to be the inhibition of an early event in viral replication that occurs after the virus uncoats but is necessary for the synthesis of viral RNA.[8]

  • Coxsackievirus B5 (CVB5) Inhibition: Benzotriazole-based derivatives have shown selective antiviral activity against CVB5, a member of the Picornaviridae family.[9][10][11] The mechanism for some of these compounds is believed to involve interference with the early phase of infection, potentially by disrupting the viral attachment process.[9][10]

Antimicrobial Activity

Novel benzonitrile derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal pathogens.[12]

  • Antibacterial and Antifungal Agents: Compounds such as (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1][12] This compound also exhibited potent antifungal activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Botrytis fabae.[12] The proposed mechanism for some related acrylonitrile compounds involves the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs) and β-lactamases.[1]

Enzyme Inhibition

Beyond the kinases and COX-2 already mentioned, benzonitrile derivatives are being explored as inhibitors for a variety of other enzymes.

  • Protease Inhibition: The α-keto-carbonyl group found in molecules like 3-(2-Oxo-acetyl)-benzonitrile can act as an electrophilic "warhead." This group can be attacked by nucleophilic residues (like cysteine or serine) in the active site of proteases, leading to the formation of a stable, reversible adduct that inhibits enzyme activity.[13]

  • Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is an enzyme involved in purine metabolism, and its overactivity can lead to conditions like gout. Benzonitrile derivatives are being investigated as potential XO inhibitors.[14]

Data Presentation

The following tables summarize the quantitative biological data for representative benzonitrile derivatives.

Table 1: Anticancer Activity of Benzonitrile Derivatives

Compound ID Derivative Class Target/Cell Line Activity (IC50/GI50) Reference
1g2a 2-Phenylacrylonitrile HCT116 5.9 nM [1][3][4]
1g2a 2-Phenylacrylonitrile BEL-7402 7.8 nM [1][3][4]
Compound 2l Indole-Acrylonitrile NCI-60 Panel (Mean) 0.38 µM [3][15]
2,4-Cl BFTU N-benzoyl-N'-phenylthiourea MCF-7 0.31 mM [3]

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 Inhibitor | COX-2 | 5.84 µM |[7] |

Table 2: Antiviral Activity of Benzonitrile Derivatives

Compound ID Derivative Class Target Virus Activity (EC50) Reference
L0909 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Hepatitis C Virus (HCV) 0.022 µM [1]
MDL-860 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile Picornaviruses Varies by virus [8]
Compound 18e Benzotriazole-based Coxsackievirus B5 6.0 µM [9]
Compound 43a Benzotriazole-based Coxsackievirus B5 9.0 µM [9]
Compound 17 Benzotriazole-based Coxsackievirus B5 6.9 µM [11]

| Compound 18 | Benzotriazole-based | Coxsackievirus B5 | 5.5 µM |[11] |

Table 3: Antimicrobial Activity of Benzonitrile Derivatives

Compound ID Derivative Class Target Organism Activity (MIC) Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) Benzonitrile Botrytis fabae 6.25 μg/mL [12]
Compound 17 (Z)-2-benzylidene-3-oxobutanamide S. aureus (MRSA) 2 μg/mL [16]

| Compound 18 | (Z)-2-benzylidene-3-oxobutanamide | S. aureus (MRSA) | 2 μg/mL |[16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)[1]

Objective: To assess the cytotoxicity of benzonitrile derivatives against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT116, BEL-7402)

  • DMEM medium supplemented with 10% FBS

  • 96-well plates

  • Benzonitrile derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Culture cancer cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the benzonitrile derivative test compounds in the culture medium.

  • Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Synthesis of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives (PD-1/PD-L1 Inhibitors)[5]

Objective: To synthesize a key intermediate in the development of small-molecule PD-1/PD-L1 inhibitors. This protocol outlines a representative step.

Step: Synthesis of 4-((2-Methylbiphenyl-3-yl)methoxy)-2-(prop-2-ynyloxy)benzaldehyde (Compound 3)

Materials:

  • Compound 2 (Precursor aldehyde)

  • Cesium carbonate (Cs₂CO₃)

  • Dry dimethylformamide (DMF)

  • Propargyl bromide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of compound 2 (3 g, 9.43 mmol) and cesium carbonate (4.5 g, 14.15 mmol) in dry DMF (30 mL), add propargyl bromide solution (1.2 mL, 14.15 mmol).

  • Stir the reaction mixture at 75°C for 3 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Collect the combined organic layers and dry them over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 3: In Vitro Antiviral Plaque Reduction Assay[11]

Objective: To determine the concentration of a benzonitrile derivative that inhibits viral plaque formation by 50% (EC50).

Materials:

  • Vero-76 cells (or other susceptible cell line)

  • 24-well plates

  • Virus stock (e.g., Coxsackievirus B5)

  • D-MEM medium with 1% FBS

  • Methyl-cellulose (0.75%)

  • Benzonitrile derivative test compounds

  • Crystal violet staining solution

Procedure:

  • Grow a monolayer of Vero-76 cells overnight in a 24-well plate.

  • Infect the cells with a dilution of the virus calculated to produce 50-100 Plaque Forming Units (PFU) per well. Allow the virus to adsorb for 2 hours.

  • Prepare serial dilutions of the test compounds in an overlay medium (D-MEM with 1% FBS and 0.75% methyl-cellulose).

  • Remove the unadsorbed virus from the wells.

  • Add 500 µL of the overlay medium containing the different compound dilutions to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 3-5 days).

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Visualization of Pathways and Workflows

Diagrams created using Graphviz DOT language to illustrate key biological pathways and experimental processes.

G Tubulin Polymerization Inhibition by Benzonitrile Derivatives cluster_cell Cancer Cell Benzonitrile Derivative Benzonitrile Derivative Tubulin Dimers Tubulin Dimers Benzonitrile Derivative->Tubulin Dimers Binds to Microtubule Dynamics Microtubule Dynamics Tubulin Dimers->Microtubule Dynamics Inhibits Polymerization Mitotic Spindle Mitotic Spindle Microtubule Dynamics->Mitotic Spindle Disrupts Formation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Caption: Workflow of tubulin inhibition leading to apoptosis.

G PD-1/PD-L1 Immune Checkpoint Inhibition cluster_tumor Tumor Microenvironment Tumor Cell Tumor Cell T-Cell T-Cell PD-L1 PD-L1 Tumor Cell->PD-L1 Expresses PD-1 PD-1 T-Cell->PD-1 Expresses Benzonitrile Inhibitor Benzonitrile Inhibitor Benzonitrile Inhibitor->PD-L1 Blocks Interaction Benzonitrile Inhibitor->PD-1 Blocks Interaction PD-L1->PD-1 Binds to T-Cell Activation T-Cell Activation PD-L1->T-Cell Activation Restores T-Cell Inactivation T-Cell Inactivation PD-1->T-Cell Inactivation Leads to

Caption: Benzonitrile derivatives block the PD-1/PD-L1 interaction.

G HCV Entry Inhibition Mechanism cluster_hcv HCV Life Cycle (Early Stage) HCV Particle HCV Particle Host Cell Host Cell HCV Particle->Host Cell Attaches to Receptor Binding 1. Receptor Binding (e.g., CD81, SR-BI) Host Cell->Receptor Binding Endocytosis Endocytosis Receptor Binding->Endocytosis Fusion & Uncoating Fusion & Uncoating Endocytosis->Fusion & Uncoating Viral RNA Release Viral RNA Release Fusion & Uncoating->Viral RNA Release Benzonitrile Derivative Benzonitrile Derivative Benzonitrile Derivative->Receptor Binding Blocks Benzonitrile Derivative->Endocytosis Blocks

Caption: Benzonitriles block early stages of HCV entry.

G General Workflow for Synthesis and Biological Evaluation Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization In Vitro Screening In Vitro Screening (e.g., MTT, Enzyme Assays) Purification & Characterization->In Vitro Screening Lead Identification Lead Identification In Vitro Screening->Lead Identification In Vivo Studies In Vivo Studies (Animal Models) Lead Identification->In Vivo Studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development

Caption: From chemical synthesis to preclinical studies.

References

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that has garnered interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromo group, a trifluoromethoxy group, and a nitrile functionality, makes it a versatile building block for the synthesis of more complex molecules. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties often sought in drug candidates. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and applications.

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 1214334-83-4[1][2][3]
Molecular Formula C₈H₃BrF₃NO[1][2][3]
Molecular Weight 266.01 g/mol [1][3]
Boiling Point 265 °C[3][4]
Flash Point 114 °C[3][4]
Density 1.75 g/cm³[3][4]
Purity ≥95% to ≥97%[1]

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501.

Synthesis and Experimental Protocols

A general workflow for the synthesis of a substituted benzonitrile, such as an isomer of the target molecule, is presented below. This can serve as a conceptual framework for the potential synthesis of this compound.

G cluster_0 Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile (Isomer) start 4-Bromo-2-(trifluoromethyl)benzoic acid step1 Reaction with Thionyl Chloride and DMF (catalyst) in Dichloromethane at 60°C start->step1 Chlorination intermediate1 4-Bromo-2-(trifluoromethyl)benzoyl chloride step1->intermediate1 step2 Reaction with Ammonia in Dichloromethane intermediate1->step2 Amidation intermediate2 4-Bromo-2-(trifluoromethyl)benzamide step2->intermediate2 step3 Dehydration with Thionyl Chloride and DMF in Dichloroethane intermediate2->step3 Dehydration product 4-Bromo-2-(trifluoromethyl)benzonitrile step3->product

A potential synthetic pathway for a related isomer.

A patent for the preparation of 4-amino-2-trifluoromethyl benzonitrile describes a three-step synthesis starting from m-trifluoromethyl fluorobenzene, involving positioning bromination, cyano replacement, and ammonolysis substitution[9][10]. This suggests that a similar strategy of introducing the bromo and cyano groups onto a pre-existing trifluoromethoxy-substituted benzene ring could be a viable approach for synthesizing this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, based on the analysis of related structures, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the bromo, trifluoromethoxy, and nitrile substituents.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom, including the characteristic nitrile carbon signal. The carbon of the trifluoromethoxy group would likely appear as a quartet due to coupling with the three fluorine atoms[11].

  • ¹⁹F NMR: A singlet in the 19F NMR spectrum would be indicative of the trifluoromethoxy group[11].

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom (¹⁹Br and ⁸¹Br)[12].

  • IR Spectroscopy: The infrared spectrum would likely exhibit a strong absorption band corresponding to the nitrile (C≡N) stretching vibration.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries[13].

Drug Development

The compound is noted for its utility in the synthesis of anti-inflammatory drugs[11]. The trifluoromethoxy group can improve a drug candidate's metabolic stability and ability to penetrate cell membranes, while the bromo and nitrile groups provide reactive handles for further chemical modifications. For instance, the bromo group can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, a common strategy in the synthesis of kinase inhibitors[14][15].

G start This compound reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction intermediate Functionalized Intermediate reaction->intermediate further_steps Further Synthetic Modifications intermediate->further_steps product Bioactive Molecule (e.g., Kinase Inhibitor) further_steps->product

General application in bioactive molecule synthesis.

Agrochemicals

In the agrochemical sector, this benzonitrile derivative is a key building block for creating new pesticides and herbicides[5]. The trifluoromethoxy moiety can enhance the biological activity and efficacy of the final product.

Fluorescent Probes

This compound is also utilized in the development of fluorescent probes[16][17]. The benzonitrile core can be functionalized to create molecules that exhibit changes in their fluorescent properties in response to specific biological analytes or environmental conditions.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery, agrochemical development, and materials science. While detailed experimental data is somewhat limited in publicly accessible literature, its structural features and the known reactivity of its functional groups suggest a wide range of synthetic possibilities. Further research and publication of detailed synthetic protocols and characterization data would greatly benefit the scientific community and facilitate the broader application of this versatile compound.

References

Methodological & Application

The Synthetic Utility of 2-Bromo-4-(Trifluoromethoxy)benzonitrile: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Bromo-4-(trifluoromethoxy)benzonitrile is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to target molecules. The presence of the bromine atom and the nitrile group provides two reactive handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Key Applications in Organic Synthesis

The strategic positioning of the bromo, trifluoromethoxy, and cyano functionalities makes this compound an ideal substrate for the construction of complex molecular architectures.

  • Pharmaceutical Drug Discovery: The trifluoromethoxy group is a bioisostere of a methoxy group with significantly different electronic properties and metabolic stability. Its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic profiles. The ability to readily form C-C and C-N bonds using this intermediate allows for the synthesis of diverse libraries of compounds for biological screening.

  • Materials Science: The introduction of the trifluoromethoxy group can enhance the thermal stability and tune the electronic properties of organic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Agrochemicals: The trifluoromethoxy moiety is often found in modern agrochemicals, contributing to their potency and stability.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position.

Reaction Principle: The reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR')L2 Ligand Exchange Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Br This compound Ar-Br->Ar-Pd(II)(Br)L2 Ar'B(OH)2 Arylboronic Acid Ar'B(OH)2->Ar-Pd(II)(Ar')L2 Base Base (e.g., K2CO3) Base->Ar-Pd(II)(OR')L2 B(OH)2(OR') B(OH)2(OR')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary for Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are predictive and based on analogous reactions with similar substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001680-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF1001275-85
44-Cyanophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1101870-80

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-(trifluoromethoxy)benzonitrile product.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Palladium Catalyst A->B C Purge with Inert Gas B->C D Add Degassed Solvent C->D E Heat to Reaction Temperature (e.g., 90-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

2. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the this compound core.

Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine in the presence of a strong base and a phosphine ligand. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Quantitative Data Summary for Buchwald-Hartwig Amination

The following table provides representative conditions for the Buchwald-Hartwig amination of this compound with various amines. Yields are predictive and based on data for analogous aryl bromides.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001880-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane1102475-85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)Toluene1001680-90
4n-ButylaminePd(OAc)₂ (2)DavePhos (4)LHMDS (1.5)THF801270-80

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the Buchwald-Hartwig amination of this compound. The choice of ligand, base, and solvent is critical and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous and deoxygenated solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equiv) to a dry Schlenk tube.

  • Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene), followed by this compound (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-(trifluoromethoxy)benzonitrile derivative.

Buchwald_Hartwig_Logical_Flow start Start prep_reagents Prepare Reactants and Reagents (under inert atmosphere) start->prep_reagents end End setup_reaction Set up Reaction in Schlenk Tube prep_reagents->setup_reaction heat_stir Heat and Stir at Specified Temperature setup_reaction->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor check_completion Reaction Complete? monitor->check_completion check_completion->heat_stir No workup Perform Aqueous Work-up check_completion->workup Yes purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize characterize->end

Caption: Logical workflow for a Buchwald-Hartwig amination experiment.

This compound is a highly valuable intermediate for the synthesis of complex organic molecules. Its utility in robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient construction of C-C and C-N bonds. The protocols and data presented in this document provide a foundation for researchers to explore the rich chemistry of this building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific applications.

References

2-Bromo-4-(trifluoromethoxy)benzonitrile: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that has emerged as a significant building block for the synthesis of complex molecules in medicinal and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a trifluoromethoxy group, and a nitrile moiety, provides a versatile platform for a variety of chemical transformations, enabling the construction of novel bioactive compounds. The presence of the trifluoromethoxy group is particularly noteworthy as it can enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Key Applications in Medicinal Chemistry

The strategic placement of the bromo, trifluoromethoxy, and cyano groups on the benzene ring makes this compound a highly valuable intermediate for the synthesis of a diverse range of molecular architectures.

1. Synthesis of PARP Inhibitors:

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[1][2][3][4] In cancer cells with deficient DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[5] Consequently, PARP inhibitors have become an important class of anticancer drugs. The 2-bromo-4-(trifluoromethoxy)phenyl scaffold is a key component in the design of potent PARP inhibitors. The bromine atom serves as a handle for introducing various pharmacophoric groups through cross-coupling reactions, while the trifluoromethoxy group can enhance the compound's pharmacological properties.

2. Agrochemical Development:

The trifluoromethoxy group is also a desirable feature in modern agrochemicals, contributing to increased efficacy and metabolic stability.[6] this compound can be utilized as a starting material for the synthesis of novel herbicides and pesticides. The versatile reactivity of the molecule allows for the introduction of various functionalities to modulate the biological activity and spectrum of the final product.

3. Development of Kinase Inhibitors and GPCR Modulators:

The core structure of this compound can be elaborated to generate scaffolds for other important drug targets, such as protein kinases and G-protein coupled receptors (GPCRs). The ability to perform a variety of cross-coupling reactions allows for the systematic exploration of the chemical space around the central phenyl ring to optimize interactions with these targets.

Experimental Protocols

The following protocols describe common palladium-catalyzed cross-coupling reactions that can be performed using this compound as a starting material. These reactions are fundamental for the synthesis of more complex molecules, including PARP inhibitors.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of this compound with a boronic acid or ester to form a biaryl structure, a common core in many bioactive molecules.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterCondition
Starting Material This compound (1.0 equiv)
Coupling Partner Arylboronic acid or ester (1.2 - 1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 80 - 100 °C
Reaction Time 4 - 12 hours

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid or ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the specified temperature and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling reagents This compound + Arylboronic Acid product 2-Aryl-4-(trifluoromethoxy)benzonitrile reagents->product Suzuki-Miyaura Coupling catalyst_base Pd Catalyst + Base catalyst_base->reagents solvent_heat Solvent + Heat solvent_heat->reagents

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the synthesis of arylamines by coupling this compound with a primary or secondary amine. This reaction is crucial for introducing nitrogen-containing functionalities often found in pharmacologically active compounds.

Table 2: Reagents and Conditions for Buchwald-Hartwig Amination

Reagent/ParameterCondition
Starting Material This compound (1.0 equiv)
Coupling Partner Primary or Secondary Amine (1.2 - 1.5 equiv)
Palladium Precatalyst Pd₂(dba)₃ (0.01 - 0.02 equiv)
Ligand XPhos (0.02 - 0.04 equiv) or BINAP (0.02 - 0.04 equiv)
Base NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)
Solvent Toluene or 1,4-Dioxane
Temperature 80 - 110 °C
Reaction Time 12 - 24 hours

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Buchwald_Hartwig_Amination reagents This compound + Amine product 2-Amino-4-(trifluoromethoxy)benzonitrile Derivative reagents->product Buchwald-Hartwig Amination catalyst_system Pd Precatalyst + Ligand + Base catalyst_system->reagents solvent_heat Solvent + Heat solvent_heat->reagents

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting this compound with a terminal alkyne. This reaction is valuable for constructing rigid scaffolds and introducing linear moieties into drug candidates.

Table 3: Reagents and Conditions for Sonogashira Coupling

Reagent/ParameterCondition
Starting Material This compound (1.0 equiv)
Coupling Partner Terminal Alkyne (1.1 - 1.5 equiv)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)
Copper Co-catalyst CuI (0.05 - 0.1 equiv)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Temperature Room Temperature to 60 °C
Reaction Time 3 - 16 hours

Procedure:

  • To a solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira_Coupling reagents This compound + Terminal Alkyne product 2-Alkynyl-4-(trifluoromethoxy)benzonitrile reagents->product Sonogashira Coupling catalyst_system Pd Catalyst + CuI + Base catalyst_system->reagents solvent Solvent solvent->reagents

Caption: Sonogashira Coupling Workflow.

Application in PARP Inhibitor Synthesis: A Hypothetical Example

The following outlines a hypothetical synthetic route to a potential PARP inhibitor utilizing this compound as a key starting material. This route employs a sequence of the palladium-catalyzed reactions described above.

PARP_Inhibitor_Synthesis start This compound intermediate1 2-(Cyclopropyl)-4-(trifluoromethoxy)benzonitrile start->intermediate1 Suzuki Coupling (Cyclopropylboronic acid) intermediate2 4-(Aminomethyl)-2-(cyclopropyl)-4-(trifluoromethoxy)benzamide intermediate1->intermediate2 Nitrile Hydrolysis & Amide Formation final_product Potential PARP Inhibitor intermediate2->final_product Condensation intermediate3 Phthalazinone Core intermediate3->final_product

Caption: Hypothetical PARP Inhibitor Synthesis.

Signaling Pathway of PARP1 in DNA Repair

Understanding the biological context of the target is crucial for rational drug design. The following diagram illustrates the central role of PARP1 in the single-strand break repair (SSBR) pathway.

PARP1_Signaling_Pathway dna_damage DNA Single-Strand Break (SSB) parp1 PARP1 dna_damage->parp1 recruits par_polymer Poly(ADP-ribose) (PAR) Polymer Synthesis parp1->par_polymer catalyzes xrcc1 XRCC1 Recruitment par_polymer->xrcc1 repair_complex Recruitment of DNA Repair Proteins (LIG3, POLB, PNKP) xrcc1->repair_complex dna_repair DNA Repair repair_complex->dna_repair parp_inhibitor PARP Inhibitor parp_inhibitor->parp1 inhibition Inhibition

Caption: PARP1 Signaling in DNA Repair.

In the event of a single-strand DNA break, PARP1 is recruited to the site of damage.[1][2][3][4] Upon binding, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III (LIG3), and DNA polymerase beta (POLB), to the damaged site to effect repair.[3][6] PARP inhibitors block the catalytic activity of PARP1, preventing the synthesis of PAR and the subsequent recruitment of the DNA repair machinery. This leads to the persistence of single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication, ultimately leading to cell death in cancer cells with compromised double-strand break repair capabilities.[5]

This compound is a highly versatile and valuable building block in medicinal chemistry. Its trifluoromethoxy group offers significant advantages in modulating the physicochemical properties of target molecules. The presence of the bromo and nitrile functionalities provides convenient synthetic handles for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions. The application of this building block in the synthesis of PARP inhibitors highlights its potential for the development of novel anticancer therapeutics. The provided protocols and signaling pathway information serve as a comprehensive guide for researchers and scientists in the field of drug discovery and development.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethoxy)benzonitrile is a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is of particular interest as it can enhance critical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in modern drug design.[1][2][3] The bromine atom and the nitrile group serve as versatile synthetic handles for further molecular elaboration. The bromine atom, in particular, is an excellent electrophilic partner for transition-metal-catalyzed cross-coupling reactions.[4]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][6] This reaction, which couples an organohalide with an organoboron compound using a palladium catalyst and a base, is widely used to construct biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[7][8] These application notes provide a detailed guide to employing this compound in Suzuki coupling reactions, including representative conditions and a general experimental protocol.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[5][9]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[10][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L_n-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_R Ar-Pd(II)L_n-R' Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArX Ar-X (2-Bromo-4-(OCF₃)benzonitrile) ArX->OxAdd Boronic R'-B(OR)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Representative Reaction Conditions

While specific examples for this compound are not extensively published, the following table summarizes typical conditions successfully employed for the Suzuki coupling of structurally similar electron-deficient aryl bromides. These conditions serve as an excellent starting point for optimization.

EntryBoronic Acid / Ester PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2-4)-K₂CO₃ (2.0)Toluene/EtOH/H₂O80-10012-24>85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90-1108-16>90
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (10:1)1006-12>92
4Pyridine-3-boronic acidPd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄ (3.0)2-MeTHF8018>80
5(4-Fluorophenyl)boronic acidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (1.5)CPME/H₂O (10:1)904-8>95

Note: Yields are representative and highly dependent on the specific boronic acid partner and precise reaction conditions. Optimization is recommended.[6][12]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[13]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[14]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene, THF)[12]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[14]

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting aryl bromide.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the progress of the reaction periodically using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction has reached completion (typically indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and add water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.[15]

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

General Experimental Workflow

The logical flow from reaction setup to final product characterization is a critical aspect of successful synthesis.

Suzuki_Workflow General Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Combine Reactants: - Aryl Bromide - Boronic Acid - Base B Add Catalyst System: - Pd Source - Ligand (if needed) C Add Degassed Solvent D Establish Inert Atmosphere (Ar/N₂) C->D E Heat to Reaction Temperature (80-110°C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool & Quench (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify via Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for the Suzuki coupling reaction.

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the C-C bond formation necessary to functionalize this compound. The resulting 2-aryl-4-(trifluoromethoxy)benzonitrile scaffolds are of significant interest in drug discovery and materials science. The protocols and representative data provided herein serve as a valuable resource for researchers, facilitating the synthesis of novel compounds for further investigation. Successful application of this methodology requires careful attention to maintaining an inert atmosphere and may necessitate optimization of the catalyst, base, and solvent system for each unique boronic acid coupling partner.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope. This powerful transformation is of particular significance in medicinal chemistry and drug development, where the arylamine moiety is a prevalent structural motif in a vast array of pharmaceutical agents.

This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 2-Bromo-4-(Trifluoromethoxy)benzonitrile. This substrate presents a unique challenge due to the presence of both an electron-withdrawing trifluoromethoxy group and a coordinating nitrile group, ortho to the site of reaction. The trifluoromethoxy group can influence the electronics of the aryl bromide, while the nitrile group may interact with the palladium catalyst. Careful selection of the catalyst, ligand, base, and solvent is therefore crucial for achieving high yields and purity. While the synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile is not widely documented in publicly available literature, this protocol is based on established methodologies for analogous electron-deficient and sterically hindered aryl bromides.[1]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The generally accepted catalytic cycle proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and the base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired arylamine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical to stabilize the palladium catalyst, promote the desired reaction pathway, and prevent side reactions. For electron-deficient and sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often employed.

Comparative Overview of Reaction Conditions

The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of reaction parameters. The following table summarizes typical conditions and provides a starting point for reaction optimization, based on literature precedents for similar substrates.

ParameterReagent/ConditionTypical RangeRemarks
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Both are common and effective. Pd₂(dba)₃ is often preferred for its air-stability.
Ligand XPhos, SPhos, RuPhos, Xantphos1.2 - 10 mol%Bulky, electron-rich monophosphine ligands are generally preferred for this substrate class. Xantphos has been shown to be effective for aryl halides with nitrile groups.
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄1.5 - 2.5 equiv.Strong, non-nucleophilic bases are typically required. The choice of base can significantly impact the reaction rate and yield.
Amine Primary & Secondary Alkylamines, Arylamines1.1 - 1.5 equiv.The nature of the amine will influence the optimal reaction conditions.
Solvent Toluene, Dioxane, THF, DME0.1 - 1.0 MAnhydrous, deoxygenated solvents are essential for optimal catalyst performance.
Temperature 80 - 110 °CThe reaction temperature will depend on the specific catalyst system and the reactivity of the amine.
Reaction Time 2 - 24 hReaction progress should be monitored by TLC, GC, or LC-MS.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a generalized procedure for the palladium-catalyzed amination of this compound with a generic amine. Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) by personnel trained in standard air-sensitive techniques. All glassware should be oven-dried and cooled under vacuum.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equiv).

  • Inert Atmosphere: Seal the flask or vial with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 equiv) and the anhydrous, deoxygenated solvent (to achieve a concentration of ~0.5 M with respect to the aryl bromide).

  • Addition of Amine: Add the amine (1.2 equiv) to the reaction mixture via syringe. If the amine is a solid, it can be added along with the other solid reagents in step 1.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired aminated product.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Pd(0)L_{n-1}(Ar)X] amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' oxidative_addition->pd_complex pd_amido_complex [Pd(II)L_{n-1}(Ar)(NHR'R'')]X amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido Pd(II)L_{n-1}(Ar)(NR'R'') deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup 1. Add Pd catalyst, ligand, and base to a dry flask. start->setup inert 2. Establish inert atmosphere (Ar/N2). setup->inert add_reagents 3. Add aryl bromide and solvent. inert->add_reagents add_amine 4. Add amine. add_reagents->add_amine react 5. Heat and stir the reaction mixture. add_amine->react monitor 6. Monitor reaction progress (TLC/LC-MS). react->monitor monitor->react Incomplete workup 7. Cool, dilute, and perform aqueous workup. monitor->workup Complete purify 8. Dry, concentrate, and purify by chromatography. workup->purify end End purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes: Synthesis of Pharmaceutical Intermediates from 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Bromo-4-(trifluoromethoxy)benzonitrile (CAS No: 1214334-83-4) is a versatile chemical building block pivotal in the synthesis of complex pharmaceutical intermediates.[1] Its structure is uniquely functionalized with a bromine atom, a nitrile group, and a trifluoromethoxy group. The trifluoromethoxy group is particularly significant as it can enhance the metabolic stability and lipophilicity of target compounds, which are crucial properties for bioactive molecules.[2][3] The bromine atom serves as a reactive handle for various transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[2][3] This document provides detailed protocols and application notes for key synthetic transformations utilizing this intermediate, with a focus on its application in the synthesis of kinase inhibitor scaffolds.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_other Other Transformations start This compound suzuki_reagents Ar-B(OH)₂ or Ar-B(pin) Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R¹R²NH Pd Catalyst, Base start->buchwald_reagents cyanation_reagents Cyanide Source (e.g., CuCN) start->cyanation_reagents suzuki_product 2-Aryl-4-(trifluoromethoxy)benzonitriles (Biaryl Scaffolds) suzuki_reagents->suzuki_product C-C Bond Formation ki Kinase Inhibitors & Other APIs suzuki_product->ki buchwald_product 2-(Amino)-4-(trifluoromethoxy)benzonitriles (Aryl Amine Scaffolds) buchwald_reagents->buchwald_product C-N Bond Formation buchwald_product->ki cyanation_product Phthalonitriles / Heterocycles cyanation_reagents->cyanation_product Nitrile Chemistry G cluster_prep cluster_reaction cluster_workup prep1 1. Add this compound, Arylboronic Acid, and Base to a flame-dried flask. prep2 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) 3x. prep1->prep2 prep3 3. Add Palladium catalyst. prep2->prep3 prep4 4. Add degassed solvent(s). prep3->prep4 reaction1 5. Heat the mixture to 80-100 °C. prep4->reaction1 Execute reaction2 6. Stir for 4-12 hours, monitoring by TLC or LC-MS. reaction1->reaction2 workup1 7. Cool to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate). reaction2->workup1 Completion workup2 8. Wash with water and brine. workup1->workup2 workup3 9. Dry organic layer over Na₂SO₄, filter, and concentrate. workup2->workup3 purify 10. Purify by silica gel column chromatography. workup3->purify G cluster_prep cluster_reaction cluster_workup prep1 1. Add this compound, Amine, Base (e.g., NaOt-Bu), and Ligand to a flame-dried Schlenk tube or vial. prep2 2. Evacuate and backfill the vessel with an inert gas (e.g., Argon) 3x. prep1->prep2 prep3 3. Add Palladium precursor (e.g., Pd₂(dba)₃). prep2->prep3 prep4 4. Add anhydrous, degassed solvent (e.g., Toluene). prep3->prep4 reaction1 5. Heat the mixture to 80-120 °C. prep4->reaction1 Execute reaction2 6. Stir for 12-24 hours, monitoring by TLC or LC-MS. reaction1->reaction2 workup1 7. Cool to room temperature. reaction2->workup1 Completion workup2 8. Filter through a pad of Celite, washing with an organic solvent. workup1->workup2 workup3 9. Concentrate the filtrate under reduced pressure. workup2->workup3 purify 10. Purify by silica gel column chromatography or recrystallization. workup3->purify

References

Application of 2-Bromo-4-(Trifluoromethoxy)benzonitrile in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Bromo-4-(trifluoromethoxy)benzonitrile is a versatile fluorinated building block of significant interest in the synthesis of novel agrochemicals. The presence of the trifluoromethoxy group is known to enhance the metabolic stability, lipophilicity, and overall biological efficacy of active ingredients. The bromine atom and the nitrile functionality offer multiple reactive sites for synthetic transformations, making this compound a valuable starting material for the construction of complex agrochemical molecules, particularly fungicides and herbicides.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a representative pyrazole carboxamide fungicide, a class of agrochemicals known for their effectiveness as succinate dehydrogenase inhibitors (SDHIs).

Application in the Synthesis of a Pyrazole Carboxamide Fungicide

A key application of this compound is as a precursor for the synthesis of substituted anilines and phenylhydrazines, which are crucial intermediates in the production of pyrazole-based agrochemicals. The following sections detail a plausible synthetic route from this compound to a potent pyrazole carboxamide fungicide.

Synthetic Pathway Overview

The overall synthetic strategy involves a multi-step process, beginning with the transformation of this compound into a key phenylhydrazine intermediate. This intermediate is then cyclized to form the core pyrazole ring, which is subsequently elaborated to the final active ingredient.

Synthetic_Pathway A This compound B 2-Amino-4-(trifluoromethoxy)benzonitrile A->B Nucleophilic Aromatic Substitution C (4-Cyano-3-(trifluoromethoxy)phenyl)hydrazine B->C Diazotization & Reduction D Ethyl 5-(4-cyano-3-(trifluoromethoxy)phenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate C->D Pyrazole Synthesis (Cyclocondensation) E 5-(4-Cyano-3-(trifluoromethoxy)phenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid D->E Hydrolysis F Final Product: N-(2-ethylphenyl)-5-(4-cyano-3-(trifluoromethoxy)phenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide E->F Amide Coupling

Caption: Synthetic pathway from this compound to a pyrazole carboxamide fungicide.

Experimental Protocols

The following are detailed protocols for each step of the synthesis.

Step 1: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile

Protocol:

  • To a sealed pressure vessel, add this compound (1.0 eq), copper(I) oxide (0.1 eq), and a 28% aqueous ammonia solution (10 eq).

  • Heat the mixture to 120-130 °C and stir vigorously for 24 hours.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Amino-4-(trifluoromethoxy)benzonitrile as a solid.

Step 2: Synthesis of (4-Cyano-3-(trifluoromethoxy)phenyl)hydrazine

Protocol:

  • Dissolve 2-Amino-4-(trifluoromethoxy)benzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid at 0 °C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10 °C.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to yield (4-Cyano-3-(trifluoromethoxy)phenyl)hydrazine.

Step 3: Synthesis of Ethyl 5-(4-cyano-3-(trifluoromethoxy)phenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Protocol:

  • To a solution of (4-Cyano-3-(trifluoromethoxy)phenyl)hydrazine (1.0 eq) in ethanol, add ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.1 eq).

  • Add a catalytic amount of acetic acid and heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by recrystallization from ethanol/water to obtain the desired pyrazole.

Step 4: Synthesis of 5-(4-Cyano-3-(trifluoromethoxy)phenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Protocol:

  • Suspend the ethyl pyrazole-4-carboxylate from the previous step (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.5 eq) and heat the mixture to 80 °C for 4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pyrazole-4-carboxylic acid.

Step 5: Synthesis of N-(2-ethylphenyl)-5-(4-cyano-3-(trifluoromethoxy)phenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide

Protocol:

  • To a solution of the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in anhydrous dichloromethane and add to a solution of 2-ethylaniline (1.1 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to afford the final pyrazole carboxamide fungicide.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields
StepProduct NameStarting MaterialKey ReagentsSolventExpected Yield (%)
12-Amino-4-(trifluoromethoxy)benzonitrileThis compoundaq. NH₃, Cu₂OWater75-85
2(4-Cyano-3-(trifluoromethoxy)phenyl)hydrazine2-Amino-4-(trifluoromethoxy)benzonitrileNaNO₂, SnCl₂·2H₂OHCl(aq)60-70
3Ethyl 5-(4-cyano-3-(trifluoromethoxy)phenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate(4-Cyano-3-(trifluoromethoxy)phenyl)hydrazineEthyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoateEthanol80-90
45-(4-Cyano-3-(trifluoromethoxy)phenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acidEthyl pyrazole-4-carboxylateNaOHEthanol/Water90-95
5N-(2-ethylphenyl)-5-(4-cyano-3-(trifluoromethoxy)phenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamidePyrazole-4-carboxylic acidOxalyl chloride, 2-ethylanilineDichloromethane70-80
Table 2: Hypothetical Fungicidal Activity Data (EC₅₀ in mg/L)
Fungal PathogenCommon NameFinal ProductCommercial Standard
Botrytis cinereaGray Mold0.50.8
Septoria triticiSeptoria Leaf Blotch0.20.3
Puccinia triticinaWheat Leaf Rust0.10.2
Alternaria solaniEarly Blight1.21.5

Mechanism of Action: SDHI Fungicides

Pyrazole carboxamides are a major class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). They function by blocking the respiratory chain in fungi at complex II, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.

SDHI_Pathway succinate Succinate SDH Succinate Dehydrogenase (Complex II) succinate->SDH fumarate Fumarate SDH->fumarate etc Electron Transport Chain SDH->etc e- inhibition->SDH Inhibition product Pyrazole Carboxamide (Final Product) product->inhibition atp ATP Synthesis etc->atp

Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.

Disclaimer: The synthetic protocols and biological activity data presented in this document are representative examples and may require optimization for specific laboratory conditions and target pathogens. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for the Derivatization of 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-4-(trifluoromethoxy)benzonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science.[1][2] Its structure incorporates three key features: a bromine atom, a trifluoromethoxy group, and a nitrile group. The bromine atom serves as a reactive handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1][3] The trifluoromethoxy (-OCF₃) group is a powerful modulator of physicochemical properties, often used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] The nitrile (-CN) group can be transformed into other functional groups, such as ketones or amines.

These application notes provide detailed protocols for several common and powerful derivatization reactions, offering researchers a practical guide for utilizing this valuable building block in synthesis.

Application Note 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[5] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 2-Aryl-4-(trifluoromethoxy)benzonitrile derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
ParameterConditionMolar Equiv. / %Notes
Aryl Halide This compound1.0Reactivity order in Suzuki couplings is generally I > Br > Cl.[6]
Boron Reagent Phenylboronic Acid1.2A slight excess is used to drive the reaction to completion.
Catalyst PdCl₂(dppf)·CH₂Cl₂3 mol%Dppf is a robust ligand for coupling reactions.[7]
Base Cs₂CO₃3.0Cesium carbonate is an effective base for these couplings.[5]
Solvent Toluene/H₂O (10:1)-A biphasic system is common; requires vigorous stirring.[5]
Temperature 80 °C-Mild conditions are often sufficient for aryl bromides.[7]
Reaction Time 12-24 h-Monitor by TLC for completion.
Expected Yield 70-95%-Yield is substrate-dependent.

Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Pd Catalyst - Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heat Heat Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Cool, Dilute & Extract monitor->extract Upon Completion dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product

Suzuki-Miyaura Experimental Workflow.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to synthesize carbon-nitrogen bonds from aryl halides and amines.[8] This transformation is exceptionally useful in pharmaceutical development, as the arylamine motif is present in a vast number of biologically active molecules.[9] The reaction is known for its high functional group tolerance and broad scope, accommodating a wide variety of amines and aryl halides.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 2-Amino-4-(trifluoromethoxy)benzonitrile derivatives.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, tBu₃P·HBF₄) (2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add this compound and the anhydrous, degassed solvent.

  • Add the amine coupling partner via syringe.

  • Seal the flask and heat the mixture with vigorous stirring to the specified temperature (typically 80-110 °C).

  • Monitor the reaction for the disappearance of the starting material using TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
ParameterConditionMolar Equiv. / %Notes
Aryl Halide This compound1.0Electron-withdrawing groups on the aryl halide can facilitate the reaction.
Amine Aniline1.2Scope includes primary and secondary alkyl and aryl amines.
Precatalyst Pd₂(dba)₃1 mol%A common and effective air-stable Pd(0) source.[9]
Ligand XPhos2 mol%Bulky, electron-rich phosphine ligands are crucial for high yields.[10]
Base NaOt-Bu2.2A strong, non-nucleophilic base is required.
Solvent Toluene-Anhydrous and non-coordinating solvents are preferred.[11]
Temperature 100 °C-Reaction temperature may require optimization.[9]
Reaction Time 16-24 h-Monitor by TLC for completion.
Expected Yield 65-98%-Highly dependent on the specific amine and ligand used.

Visualization: Buchwald-Hartwig Workflow

Buchwald_Workflow start Start: Dry Schlenk Flask (Inert Atmosphere) add_solids Add Solids: - Pd Precatalyst - Ligand - Base - Aryl Bromide start->add_solids add_liquids Add Degassed Solvent & Amine add_solids->add_liquids react Heat & Stir (e.g., 100 °C, 24h) add_liquids->react monitor Monitor Reaction (TLC/GC-MS) react->monitor workup Cool, Filter through Celite, & Perform Aqueous Wash monitor->workup purify Dry, Concentrate, & Purify (Chromatography) workup->purify end Final Product: Arylamine purify->end

Buchwald-Hartwig Amination Workflow.

Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[12] The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (co-catalyst).[12] This reaction is instrumental for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis. Copper-free variants have also been developed to avoid issues with alkyne homocoupling.[13]

Experimental Protocol: General Procedure for Sonogashira Coupling

Objective: To synthesize 2-Alkynyl-4-(trifluoromethoxy)benzonitrile derivatives.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0-3.0 equiv, often used as solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (if needed) and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the ammonium salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Typical Sonogashira Reaction Conditions
ParameterConditionMolar Equiv. / %Notes
Aryl Halide This compound1.0Reactivity order is I > Br >> Cl.[12]
Alkyne Phenylacetylene1.2A slight excess is typically used.
Pd Catalyst Pd(PPh₃)₄5 mol%A common and effective Pd(0) catalyst.[14]
Cu Co-catalyst CuI10 mol%Essential for the copper-catalyzed cycle.[14]
Base/Solvent Et₃N-Acts as both the base and often as the solvent.[14]
Co-Solvent THF-Used to ensure solubility of all components.
Temperature Room Temp to 60 °C-Reaction is often run under mild conditions.[13]
Reaction Time 2-12 h-Typically faster than Suzuki or Buchwald-Hartwig reactions.
Expected Yield 75-99%-Generally provides high yields for aryl bromides.

Visualization: Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycles Simplified Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkyne Transmetallation pd_alkyne->pd0 Reductive Elimination product_out Product (Ar-C≡CR) pd_alkyne->product_out cu_x Cu-X pd_alkyne->cu_x From Pd Cycle (X⁻) cu_alkyne Cu-C≡CR cu_x->cu_alkyne R-C≡C-H + Base cu_alkyne->pd_complex To Pd Cycle

Logical Flow of Sonogashira Catalytic Cycles.

Application Note 4: Grignard Reaction for Nitrile Derivatization

While the bromo-substituent is the primary site for cross-coupling, the nitrile group offers an alternative reactive site. Grignard reagents add to the electrophilic carbon of the nitrile to form an intermediate imine salt.[15] Subsequent acidic hydrolysis of this intermediate yields a ketone, providing a robust method for converting the nitrile into a valuable carbonyl functional group.[16]

Experimental Protocol: General Procedure for Grignard Reaction with a Nitrile

Objective: To synthesize a 2-Bromo-4-(trifluoromethoxy)phenyl ketone derivative.

Materials:

  • This compound (1.0 equiv)

  • Grignard reagent (e.g., MeMgBr, PhMgBr in THF or Et₂O) (1.2 - 1.5 equiv)

  • Anhydrous solvent (e.g., THF, Diethyl Ether)

  • Aqueous acid for work-up (e.g., 1M HCl, aq. NH₄Cl)

Procedure:

  • Dry all glassware thoroughly in an oven before use.

  • To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent solution dropwise from the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and aqueous acid (e.g., 1M HCl).

  • Continue stirring until the intermediate imine is fully hydrolyzed to the ketone (can be monitored by TLC).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ketone by column chromatography or recrystallization.

Data Presentation: Typical Grignard Reaction Conditions
ParameterConditionMolar Equiv.Notes
Nitrile This compound1.0Substrate must be completely dry.
Grignard Reagent Methylmagnesium Bromide1.2A slight excess ensures complete conversion.
Solvent Anhydrous THF-Ether or THF are standard solvents for Grignard reactions.
Temperature 0 °C to Room Temp-Low temperature is used to control the initial exothermic addition.
Work-up 1M HCl (aq)-Acidic hydrolysis converts the intermediate imine to a ketone.[15]
Reaction Time 2-6 h-Monitor by TLC for completion.
Expected Yield 60-85%-Yields can be affected by moisture and steric hindrance.

Visualization: Grignard Reaction Pathway

Grignard_Pathway start Benzonitrile Derivative imine Intermediate Imine Salt start->imine + grignard Grignard Reagent (R-MgX) ketone Final Product: Ketone imine->ketone Hydrolysis hydrolysis Aqueous Acid (H₃O⁺)

Logical Pathway for Grignard Reaction with Nitrile.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction generally proceeds under mild conditions and tolerates a variety of functional groups.[3]

This document provides a detailed experimental protocol for the Sonogashira coupling of 2-Bromo-4-(Trifluoromethoxy)benzonitrile, an electron-deficient aryl bromide, with a terminal alkyne. The presence of the electron-withdrawing nitrile and trifluoromethoxy groups can influence the reactivity of the aryl bromide. The following protocols are based on established procedures for similar substrates and are designed to serve as a comprehensive guide for researchers.

Reaction Principle

The Sonogashira coupling reaction typically proceeds via a dual catalytic cycle involving both palladium and copper catalysts. The generally accepted mechanism consists of two interconnected cycles:

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide to form a Pd(II) complex.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.

A subsequent transmetalation step between the Pd(II) complex and the copper acetylide, followed by reductive elimination, affords the desired coupled product and regenerates the active Pd(0) catalyst.[3] Copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[4][5]

Experimental Protocols

Two representative protocols are provided below: a classical copper-co-catalyzed method and a copper-free alternative. The choice of protocol may depend on the specific alkyne coupling partner and the desired reaction conditions.

Protocol 1: Copper-Co-catalyzed Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of aryl bromides.[3][6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous and degassed solvent (THF or DMF) and the amine base via syringe.

  • Stir the resulting mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • The reaction mixture is then stirred at room temperature or heated to 40-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted from a room-temperature procedure for the coupling of aryl bromides.[7]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (a commercially available, air-stable palladium precatalyst) (0.025 equiv)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound and the palladium precatalyst.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMSO and TMP via syringe.

  • Finally, add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters for the Sonogashira coupling of aryl bromides. These values can be used as a starting point for the optimization of the reaction with this compound.

ParameterProtocol 1 (Copper-Co-catalyzed)Protocol 2 (Copper-Free)
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)
Alkyne Terminal Alkyne (1.2 equiv)Terminal Alkyne (1.5 equiv)
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
Copper Co-catalyst CuI (5 mol%)None
Base Et₃N or DIPA (3.0 equiv)TMP (2.0 equiv)
Solvent THF or DMFDMSO
Temperature Room Temperature to 60 °CRoom Temperature
Typical Reaction Time 2 - 24 hours2 - 18 hours

Mandatory Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Coupled Product Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Product Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)(X)L2 To Transmetalation H-C≡CR Terminal Alkyne H-C≡CR->Cu-C≡CR Base, Cu-X Ar-X This compound Ar-X->Pd(0)L2

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Aryl Bromide, Catalyst, and CuI (if applicable) in a dry flask. B Establish Inert Atmosphere (Evacuate and backfill with Argon). A->B C Add Anhydrous/Degassed Solvent and Base. B->C D Add Terminal Alkyne. C->D E Stir at Specified Temperature (RT or heated). D->E F Monitor Progress (TLC or LC-MS). E->F G Quench Reaction and perform Aqueous Workup. F->G H Dry Organic Layer and Concentrate. G->H I Purify by Flash Column Chromatography. H->I J Isolated Product I->J

Caption: General experimental workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols: 2-Bromo-4-(Trifluoromethoxy)benzonitrile in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-(trifluoromethoxy)benzonitrile is a versatile building block for advanced materials, finding potential applications in organic electronics and liquid crystals. Its unique molecular structure, featuring a reactive bromine atom, a cyano group, and an electron-withdrawing trifluoromethoxy group, makes it an attractive precursor for the synthesis of functional organic materials. The presence of the trifluoromethoxy (-OCF₃) group can enhance thermal stability and introduce desirable electronic properties in the final material.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative Thermally Activated Delayed Fluorescence (TADF) emitter for Organic Light-Emitting Diodes (OLEDs).

Application: Synthesis of a TADF Emitter

The functional groups on this compound allow for sequential cross-coupling reactions to build complex organic molecules. The bromine atom is particularly suitable for palladium-catalyzed reactions such as the Suzuki or Buchwald-Hartwig couplings, enabling the introduction of various aryl or heteroaryl substituents. The following section details the synthesis of a hypothetical TADF emitter, Cz-Ph-TFMBN , using this compound as a key intermediate.

Experimental Protocol: Synthesis of Cz-Ph-TFMBN

This protocol describes a two-step synthesis of a donor-acceptor type TADF emitter, where this compound serves as the acceptor core. The synthesis involves a Suzuki coupling followed by a Buchwald-Hartwig amination.

Materials:

  • This compound

  • 4-(9H-Carbazol-9-yl)phenylboronic acid

  • 9H-Carbazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium carbonate (Na₂CO₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • 1,4-Dioxane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Step 1: Suzuki Coupling to Synthesize 2-(4-(9H-Carbazol-9-yl)phenyl)-4-(trifluoromethoxy)benzonitrile

Suzuki_Coupling

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), 4-(9H-Carbazol-9-yl)phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq.).

  • Add a degassed mixture of toluene and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the intermediate product.

Step 2: Buchwald-Hartwig Amination to Synthesize Cz-Ph-TFMBN

Buchwald_Hartwig

Procedure:

  • To a dry Schlenk flask, add the intermediate from Step 1 (1.0 eq.), 9H-Carbazole (1.5 eq.), and potassium phosphate (2.5 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add Tris(dibenzylideneacetone)dipalladium(0) (0.03 eq.) and Xantphos (0.06 eq.).

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 110 °C and stir for 24 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel (hexane/dichloromethane gradient) to yield the final product, Cz-Ph-TFMBN.

Data Presentation

The following table summarizes the key properties of the hypothetical TADF emitter, Cz-Ph-TFMBN.

PropertyValue
Chemical Formula C₃₇H₂₂F₃N₃O
Molecular Weight 597.6 g/mol
Appearance Light yellow powder
Photoluminescence (PL) λem = 485 nm (in toluene)
Quantum Yield (ΦPL) ~85%
TADF Lifetime τd = ~5 µs
HOMO Level -5.6 eV
LUMO Level -2.8 eV
Decomposition Temp. (Td) > 350 °C

Logical Workflow Diagram

The overall process from starting material to the characterization of the final TADF emitter is outlined below.

workflow

This compound is a valuable precursor for the synthesis of advanced functional materials for organic electronics. The protocols and data presented, though based on a representative example, highlight a viable synthetic strategy to access donor-acceptor type TADF emitters. The unique electronic properties conferred by the trifluoromethoxybenzonitrile core make this and similar building blocks of significant interest for the development of next-generation OLEDs and other optoelectronic devices. Researchers can adapt these methodologies for the synthesis of a wide range of novel materials.

References

Synthetic Pathways to Novel Heterocycles Utilizing 2-Bromo-4-(trifluoromethoxy)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethoxy)benzonitrile is a versatile building block in medicinal chemistry and materials science. The presence of three key functional groups—a bromine atom, a trifluoromethoxy group, and a nitrile—on a benzene ring offers a rich platform for the synthesis of a diverse array of novel heterocyclic compounds. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The trifluoromethoxy group often enhances the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable feature in drug design. The nitrile group can participate in cyclization reactions or be transformed into other functional groups.

This document provides detailed application notes and generalized experimental protocols for the synthesis of three major classes of heterocycles—quinazolines, benzofurans, and indoles—using this compound as a key starting material. While specific literature examples detailing the use of this exact starting material are limited, the provided protocols are based on well-established synthetic methodologies for analogous compounds and serve as a robust starting point for reaction optimization and discovery.

I. Synthesis of Substituted Quinolines

The quinazoline scaffold is a common motif in pharmacologically active compounds. A prevalent strategy for its synthesis involves the initial transformation of the bromo group of this compound into an amine, followed by cyclization with a suitable one-carbon synthon.

Application Notes:

A two-step approach is generally employed. The first step is a Buchwald-Hartwig amination to replace the bromine atom with an amino group, yielding 2-Amino-4-(trifluoromethoxy)benzonitrile. This intermediate is then cyclized with various reagents to form the quinazoline ring. For instance, reaction with formamide or orthoesters can provide the core quinazoline structure. The electron-withdrawing nature of the trifluoromethoxy and nitrile groups can influence the reactivity of the starting material, potentially requiring tailored catalytic systems for the amination step.

Experimental Workflow:

A This compound B Buchwald-Hartwig Amination (Pd catalyst, ligand, base, ammonia source) A->B Step 1 C 2-Amino-4-(trifluoromethoxy)benzonitrile B->C D Cyclization (e.g., with Formamide or Triethyl orthoformate) C->D Step 2 E 7-(Trifluoromethoxy)quinazoline D->E

Caption: General workflow for quinazoline synthesis.

Generalized Experimental Protocol:

Step 1: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile (via Buchwald-Hartwig Amination)

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add a base (e.g., sodium tert-butoxide, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add an anhydrous solvent (e.g., toluene or dioxane) and an ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate).

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Amino-4-(trifluoromethoxy)benzonitrile.

Step 2: Synthesis of 7-(Trifluoromethoxy)quinazoline

  • In a round-bottom flask, dissolve 2-Amino-4-(trifluoromethoxy)benzonitrile (1.0 equiv) in an excess of formamide (which acts as both reagent and solvent).

  • Heat the mixture at 150-180 °C for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain 7-(Trifluoromethoxy)quinazoline.

Reactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)
This compoundAmmonia sourcePd₂(dba)₃, XPhos, NaOtBuToluene10012-242-Amino-4-(trifluoromethoxy)benzonitrile70-90
2-Amino-4-(trifluoromethoxy)benzonitrileFormamideNoneFormamide1604-87-(Trifluoromethoxy)quinazoline60-80

II. Synthesis of Substituted Benzofurans

The synthesis of benzofurans from this compound can be envisioned through a multi-step sequence involving the introduction of a phenol moiety followed by an intramolecular cyclization.

Application Notes:

A common route to benzofurans from aryl halides involves an initial coupling step to introduce a two-carbon unit, which can then cyclize. For example, a Sonogashira coupling with a terminal alkyne, followed by a cyclization of the resulting 2-alkynyl intermediate, is a powerful strategy. Alternatively, an Ullmann-type coupling with a phenol could be explored, though this is less common for this specific transformation. The choice of catalyst and reaction conditions will be crucial for achieving high yields and selectivity.

Experimental Workflow:

A This compound B Sonogashira Coupling (Pd catalyst, CuI, base, Terminal Alkyne) A->B Step 1 C 2-Alkynyl-4-(trifluoromethoxy)benzonitrile B->C D Intramolecular Cyclization (e.g., base or metal-catalyzed) C->D Step 2 E Substituted 7-(Trifluoromethoxy)benzofuran D->E

Caption: General workflow for benzofuran synthesis.

Generalized Experimental Protocol:

Step 1: Synthesis of 2-Alkynyl-4-(trifluoromethoxy)benzonitrile (via Sonogashira Coupling)

  • To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature to 60 °C until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the 2-alkynyl intermediate.

Step 2: Synthesis of Substituted 7-(Trifluoromethoxy)benzofuran

  • Dissolve the 2-alkynyl-4-(trifluoromethoxy)benzonitrile intermediate (1.0 equiv) in a suitable solvent (e.g., DMF or NMP).

  • Add a base (e.g., potassium carbonate or sodium hydride) or a specific cyclization catalyst (e.g., a gold or copper salt).

  • Heat the reaction mixture to promote intramolecular cyclization.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Dry, filter, and concentrate the organic phase.

  • Purify the final product by column chromatography or recrystallization.

Reactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)
This compoundTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₃NTHF506-122-Alkynyl-4-(trifluoromethoxy)benzonitrile75-95
2-Alkynyl-4-(trifluoromethoxy)benzonitrile-K₂CO₃ or AuCl₃DMF1002-6Substituted 7-(Trifluoromethoxy)benzofuran50-80

III. Synthesis of Substituted Indoles

The synthesis of indoles from this compound would likely proceed through a preliminary amination, followed by a Larock indole synthesis or a similar cyclization strategy.

Application Notes:

The Larock indole synthesis is a powerful palladium-catalyzed reaction between an o-haloaniline and an alkyne to form an indole.[1][2][3] Therefore, the initial step would be the conversion of this compound to the corresponding aniline derivative. This can be achieved through a Buchwald-Hartwig amination as described in the quinazoline synthesis. The resulting 2-amino-4-(trifluoromethoxy)benzonitrile would then need to be converted to an o-haloaniline, for example, by diazotization followed by a Sandmeyer reaction to introduce a different halogen if necessary, or by direct use if the nitrile group does not interfere with the Larock cyclization. A more direct approach would be to start with 2-bromo-4-(trifluoromethoxy)aniline.

Experimental Workflow:

A 2-Bromo-4-(trifluoromethoxy)aniline B Larock Indole Synthesis (Pd catalyst, base, Alkyne) A->B C Substituted 7-(Trifluoromethoxy)indole B->C

Caption: General workflow for indole synthesis.

Generalized Experimental Protocol (Assuming 2-Bromo-4-(trifluoromethoxy)aniline as the starting material):
  • In a pressure tube, combine 2-Bromo-4-(trifluoromethoxy)aniline (1.0 equiv), the alkyne (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Add a suitable solvent (e.g., DMF or NMP).

  • If required by the specific catalytic system, add a phosphine ligand.

  • Seal the tube and heat the reaction mixture at 100-140 °C.

  • Monitor the formation of the indole product by LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude indole derivative by column chromatography.

Reactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)
2-Bromo-4-(trifluoromethoxy)anilineAlkynePd(OAc)₂, K₂CO₃DMF12012-24Substituted 7-(Trifluoromethoxy)indole50-85

Disclaimer

The experimental protocols provided herein are generalized and based on established chemical transformations of similar substrates. These protocols will likely require optimization for the specific case of this compound and the desired heterocyclic target. Researchers should conduct small-scale test reactions to determine the optimal conditions, including catalyst, ligand, base, solvent, temperature, and reaction time. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-4-(Trifluoromethoxy)benzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A common and effective method for the synthesis of this compound is via a Sandmeyer reaction.[1][2] This typically involves the diazotization of a corresponding aniline precursor, specifically 2-Bromo-4-(trifluoromethoxy)aniline, followed by a cyanation reaction using a copper(I) cyanide catalyst.[2]

Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?

A2: Meticulous control of reaction conditions is essential for high yields and purity.[2] Key parameters include:

  • Temperature: Diazotization should be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[3]

  • pH: Maintaining the correct acidic conditions is crucial for the stability of the diazonium salt.

  • Reagent Stoichiometry: The precise ratio of reagents, including the aniline, sodium nitrite, and copper(I) cyanide, must be carefully controlled.[2]

Q3: What are some common side products in this synthesis?

A3: Potential side products can arise from various side reactions, including the formation of phenols through the reaction of the diazonitrile salt with water, or the formation of azo compounds. Careful control of the reaction conditions, especially temperature, can minimize these side reactions.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield in Sandmeyer Reaction Incomplete diazotization: The reaction temperature may have been too high, or an insufficient amount of sodium nitrite was used.[3]Maintain the reaction temperature strictly between 0-5 °C and use a slight excess of sodium nitrite.[3]
Premature decomposition of the diazonium salt: The diazonium salt is unstable at higher temperatures.[3]Use the diazonium salt immediately in the subsequent cyanation step without isolation and maintain low temperatures throughout the process.[3]
Suboptimal catalyst activity: The copper(I) cyanide catalyst may be of poor quality or used in an incorrect amount.Use high-purity copper(I) cyanide and optimize the catalyst loading.
Formation of Impurities Side reactions during diazotization: Reaction with water can lead to phenol formation.Ensure the reaction is carried out under anhydrous or strongly acidic conditions to minimize the presence of free water.
Incomplete reaction or side reactions during cyanation: The reaction time or temperature may not be optimal.Monitor the reaction progress using TLC or GC and adjust the reaction time and temperature accordingly.
Difficulty in Product Isolation Emulsion formation during extraction: The presence of finely divided solids or surfactants can lead to stable emulsions.Add a small amount of a saturated brine solution or a different organic solvent to break the emulsion. Filtration through celite may also be effective.
Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method.

Experimental Protocols

Proposed Synthesis of this compound via Sandmeyer Reaction

Step 1: Diazotization of 2-Bromo-4-(trifluoromethoxy)aniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Bromo-4-(trifluoromethoxy)aniline in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

  • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., N,N-dimethylformamide or aqueous potassium cyanide).

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution while maintaining the temperature of the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (e.g., 50-70 °C) to drive the reaction to completion. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, pour the mixture into a mixture of ice and aqueous ammonia to decompose the copper complexes and precipitate the crude product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Cyanation start Dissolve 2-Bromo-4-(trifluoromethoxy)aniline in acid cool Cool to 0-5 °C start->cool add_nitrite Add NaNO₂ solution dropwise cool->add_nitrite stir Stir for 30 min add_nitrite->stir prep_cu Prepare CuCN solution stir->prep_cu Immediate use add_diazonium Add diazonium salt solution prep_cu->add_diazonium warm_heat Warm to RT and heat add_diazonium->warm_heat quench Quench with ice/ammonia warm_heat->quench extract Extract with organic solvent quench->extract wash_dry Wash and dry organic layer extract->wash_dry purify Purify by chromatography/recrystallization wash_dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_diagnosis Diagnosis cluster_solutions_diazo Diazotization Solutions cluster_solutions_cyan Cyanation Solutions cluster_solutions_workup Workup & Purification Solutions low_yield Low Yield check_diazotization Check Diazotization Step low_yield->check_diazotization check_cyanation Check Cyanation Step low_yield->check_cyanation check_workup Check Workup & Purification low_yield->check_workup temp_control Maintain 0-5 °C check_diazotization->temp_control Temp issue? excess_nitrite Use slight excess NaNO₂ check_diazotization->excess_nitrite Stoichiometry issue? immediate_use Use diazonium salt immediately check_diazotization->immediate_use Decomposition? catalyst_quality Check CuCN quality check_cyanation->catalyst_quality Catalyst issue? optimize_temp_time Optimize reaction time/temp check_cyanation->optimize_temp_time Reaction conditions? break_emulsion Optimize extraction check_workup->break_emulsion Isolation issue? optimize_purification Optimize chromatography/recrystallization check_workup->optimize_purification Purity issue?

Caption: Troubleshooting logic for improving the yield of this compound.

References

Technical Support Center: 2-Bromo-4-(Trifluoromethoxy)benzonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the purification of 2-Bromo-4-(Trifluoromethoxy)benzonitrile for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, by-products from the synthesis such as isomers (e.g., dibrominated or non-brominated analogs), and residual solvents. The specific impurities will depend on the synthetic route employed.

Q2: My purified product purity is lower than the expected >98%. What are the likely causes and solutions?

A2: Low purity can result from several factors:

  • Incomplete reaction: If the synthesis is not driven to completion, starting materials will contaminate the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.

  • Suboptimal purification: The chosen purification method may not be effective at separating the desired product from a key impurity. It may be necessary to try an alternative technique or optimize the current one (e.g., change the solvent system in column chromatography).

  • Product degradation: Although generally stable, prolonged exposure to harsh conditions (strong acids/bases or high temperatures) could potentially degrade the compound. Ensure purification conditions are as mild as possible.

Q3: I am having trouble separating my product from a close-running impurity on TLC. What can I do?

A3: When impurities have similar polarity to the product, separation by column chromatography can be challenging. Consider the following:

  • Solvent System Optimization: Experiment with different solvent systems for column chromatography. A slight change in the eluent polarity, or using a mixture of three solvents, can sometimes improve separation. For compounds like substituted benzonitriles, gradients of hexane and ethyl acetate or dichloromethane and hexane are often effective.[1]

  • Alternative Techniques: If column chromatography is ineffective, consider other purification methods such as recrystallization or preparative HPLC.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common purification technique for liquids, its applicability to this compound, which is a solid at room temperature, is limited to vacuum distillation or sublimation if the compound is thermally stable and has a suitable boiling/sublimation point. For similar benzonitrile compounds, vacuum distillation has been used.[2] Care must be taken to avoid thermal decomposition.

Purification Protocols & Experimental Methodologies

The following are general protocols that can be adapted for the purification of this compound, based on methods used for structurally similar compounds.

Column Chromatography

Column chromatography is a highly effective method for purifying this compound from impurities with different polarities.

Experimental Protocol:

  • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel or diatomaceous earth by dissolving it in a suitable solvent (e.g., dichloromethane), adding the adsorbent, and then removing the solvent under reduced pressure.[3]

  • Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent like hexanes.[3]

  • Loading: The prepared dry-loaded sample is carefully added to the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common starting point is a gradient of ethyl acetate or diethyl ether in hexanes.[3] For example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

dot

Caption: Workflow for Purification by Column Chromatography.

Recrystallization

Recrystallization is a suitable method if a solvent can be found in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities are either very soluble or insoluble at all temperatures.

Experimental Protocol:

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, or mixtures) to find a suitable system.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

dot

logical_relationship Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Filter Hot Filtration (if needed) Dissolve->Filter Insoluble Impurities Present? Cool Slow Cooling & Ice Bath Dissolve->Cool No Insoluble Impurities Filter->Cool Crystals Crystal Formation Cool->Crystals Isolate Isolate via Vacuum Filtration Crystals->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Decision workflow for the recrystallization process.

Data Summary

The following table summarizes the purification methods applicable to this compound and related compounds.

Purification MethodStationary/Mobile Phase or SolventKey ConsiderationsReference for Analogue
Column Chromatography Silica Gel / Hexanes & Diethyl Ether or Ethyl AcetateEffective for a wide range of impurities. The solvent gradient is key to good separation.[3]
Silica Gel / Dichloromethane & HexanesAnother common solvent system for benzonitrile derivatives.[1]
Recrystallization Alcohols (e.g., Ethanol, Isopropanol) or Hydrocarbon/Ester mixturesRequires careful solvent screening. Good for removing small amounts of impurities.General chemical practice
Liquid-Liquid Extraction Ethyl Acetate & Water/BrineUseful for removing water-soluble impurities after the reaction work-up.[4]
Vacuum Distillation N/AOnly suitable if the compound is thermally stable and has an appropriate boiling point under vacuum.[2]

References

Technical Support Center: Cross-Coupling of 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the cross-coupling of 2-Bromo-4-(Trifluoromethoxy)benzonitrile.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues encountered during the cross-coupling of this compound.

Issue 1: Low Yield of the Desired Cross-Coupled Product

A low yield of the desired product is a common problem that can be attributed to several factors, including competing side reactions and suboptimal reaction conditions.

Troubleshooting Workflow:

G cluster_problem Problem cluster_diagnosis Potential Causes cluster_solution Solutions LowYield Low Yield of Desired Product Dehalogenation Dehalogenation of Aryl Bromide LowYield->Dehalogenation Homocoupling Homocoupling of Coupling Partner LowYield->Homocoupling Protodeboronation Protodeboronation (Suzuki) LowYield->Protodeboronation LigandDegradation Ligand Degradation LowYield->LigandDegradation NitrileHydrolysis Nitrile Group Hydrolysis LowYield->NitrileHydrolysis InactiveCatalyst Inactive Catalyst LowYield->InactiveCatalyst OptimizeLigand Optimize Ligand and Base Dehalogenation->OptimizeLigand UseAnhydrous Use Anhydrous Conditions Dehalogenation->UseAnhydrous Homocoupling->OptimizeLigand DegasSolvents Rigorously Degas Solvents Homocoupling->DegasSolvents Protodeboronation->OptimizeLigand LigandDegradation->DegasSolvents CheckReagents Verify Reagent Purity LigandDegradation->CheckReagents NitrileHydrolysis->UseAnhydrous ScreenTemp Screen Reaction Temperature NitrileHydrolysis->ScreenTemp InactiveCatalyst->CheckReagents UsePrecatalyst Use a Pre-formed Catalyst InactiveCatalyst->UsePrecatalyst

Caption: Troubleshooting workflow for low product yield.

Detailed Methodologies for Troubleshooting:

  • Ligand and Base Optimization: The choice of ligand and base is critical, especially for an electron-deficient substrate like this compound. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can promote the desired cross-coupling over side reactions like dehalogenation and homocoupling.[1][2] A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.

  • Solvent Degassing: Oxygen can lead to the homocoupling of boronic acids and the degradation of phosphine ligands.[3][4][5] It is crucial to thoroughly degas the reaction solvent. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes prior to use.

  • Anhydrous Conditions: Water can act as a proton source for dehalogenation and can also lead to the hydrolysis of the nitrile group under certain conditions.[6][7] Using freshly dried solvents and reagents is recommended.

  • Reaction Temperature Screening: Higher temperatures can sometimes promote side reactions like ligand degradation.[4] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: The most prevalent side reactions are:

  • Dehalogenation: The bromine atom is replaced by a hydrogen atom, yielding 4-(Trifluoromethoxy)benzonitrile. This is common with electron-deficient aryl halides.[6][8]

  • Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often mediated by the presence of oxygen or the Pd(II) precursor.[3][5]

  • Protodeboronation: The boronic acid is converted back to the corresponding arene before it can participate in the cross-coupling reaction.[2]

Q2: How can I minimize the dehalogenation of my starting material?

A2: To minimize dehalogenation:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. SPhos has been shown to be effective in suppressing dehalogenation in similar systems.[1][2]

  • Base Selection: Use a non-nucleophilic and moderately strong base.

  • Control of Water Content: While some water is often necessary for Suzuki couplings, excess water can be a source of protons for dehalogenation.[6] Using a carefully controlled amount of water or anhydrous conditions with a suitable base can be beneficial.

Q3: My reaction mixture is turning black, and I am getting a poor yield. What could be the cause?

A3: A black precipitate is often indicative of the formation of palladium black, which is an inactive form of the catalyst. This can be caused by:

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or P-C bond cleavage, leaving the palladium center unprotected.[4]

  • Suboptimal Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to the aggregation of palladium atoms.

  • High Temperatures: Elevated temperatures can accelerate catalyst decomposition.

To mitigate this, ensure an oxygen-free environment, use a robust ligand, and consider a lower reaction temperature.

Q4: I am observing the formation of a symmetrical biaryl derived from my boronic acid. How can I prevent this homocoupling?

A4: Homocoupling of the boronic acid is a common side reaction.[3] To prevent it:

  • Rigorous Exclusion of Oxygen: Degas all solvents and run the reaction under a positive pressure of an inert gas (argon or nitrogen).[5]

  • Palladium Precursor: Use a Pd(0) source directly or ensure the complete reduction of a Pd(II) precursor to Pd(0) before the boronic acid is consumed in the side reaction.

  • Reaction Conditions: Electron-deficient boronic acids are more prone to homocoupling.[1][2] Careful optimization of the ligand and base can help to favor the cross-coupling pathway.

Q5: Can the nitrile group in this compound be hydrolyzed under the reaction conditions?

A5: Yes, under certain conditions, the nitrile group can be hydrolyzed to an amide or a carboxylic acid.[7][9][10] This is more likely to occur with:

  • Strongly acidic or basic conditions: The use of very strong acids or bases can promote hydrolysis.[7]

  • High water content and elevated temperatures: The presence of a significant amount of water, especially at higher temperatures, can facilitate the hydrolysis of the nitrile.[11]

If nitrile hydrolysis is suspected, it is advisable to use milder bases and minimize the amount of water in the reaction mixture.

Q6: What are the potential side reactions in a Heck coupling with this compound?

A6: In a Heck coupling, you might encounter:

  • Alkene Isomerization: The double bond in the product may migrate to a different position. This can sometimes be controlled by the choice of base and additives.[12]

  • Reductive Heck Product: An addition product may be formed instead of the desired substitution product.[13]

Q7: What is the primary side reaction in a Sonogashira coupling with this compound?

A7: The main side reaction in a Sonogashira coupling is the Glaser-Hay homocoupling of the terminal alkyne.[14] This is a copper-catalyzed oxidative coupling of two alkyne molecules. To minimize this, it is important to carefully control the reaction conditions, particularly the amount of copper co-catalyst and the exclusion of oxygen.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the outcome of cross-coupling reactions with substrates similar to this compound.

Table 1: Effect of Ligand on Suzuki Coupling of an Electron-Deficient Aryl Bromide

LigandBaseSolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)Dehalogenation Yield (%)Reference
PPh₃K₂CO₃Toluene/H₂O100453015[15]
dppfK₂CO₃Dioxane/H₂O100602010[1][2]
SPhosK₃PO₄Toluene/H₂O8092<5<2[1][2]
XPhosK₃PO₄Dioxane/H₂O8095<5<1[16]

Table 2: Influence of Base on Suzuki Coupling

Aryl HalideBoronic AcidLigandBaseYield (%)Reference
4-BromobenzonitrilePhenylboronic acidSPhosK₂CO₃78[16]
4-BromobenzonitrilePhenylboronic acidSPhosK₃PO₄95[16]
4-BromobenzonitrilePhenylboronic acidSPhosCs₂CO₃93[16]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and may require optimization for your specific substrates.

Reaction Setup:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start AddReagents Add Aryl Bromide, Boronic Acid, and Base to a Flame-Dried Flask Start->AddReagents InertAtmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) AddReagents->InertAtmosphere AddSolvent Add Degassed Solvent InertAtmosphere->AddSolvent AddCatalyst Add Palladium Catalyst and Ligand AddSolvent->AddCatalyst Heat Heat to Desired Temperature with Stirring AddCatalyst->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute with Organic Solvent and Wash with Water/Brine Cool->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End

Caption: General experimental workflow for a Suzuki coupling.

Detailed Steps:

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[17]

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-(Trifluoromethoxy)benzonitrile in cross-coupling reactions. The information provided is intended to serve as a starting point for optimizing catalyst loading and other reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: The most common and versatile palladium-catalyzed cross-coupling reactions for functionalizing aryl halides like this compound are the Suzuki-Miyaura coupling (for C-C bond formation), the Buchwald-Hartwig amination (for C-N bond formation), the Sonogashira coupling (for C-C triple bond formation), and the Heck coupling (for C-C double bond formation). The choice of reaction depends on the desired molecular transformation.

Q2: How does the trifluoromethoxy (-OCF₃) group on the aromatic ring affect the reactivity of this compound in cross-coupling reactions?

A2: The trifluoromethoxy group is strongly electron-withdrawing, which can influence the reactivity of the aryl bromide. This electronic effect can make the oxidative addition of the aryl bromide to the palladium(0) catalyst more favorable, potentially leading to faster reaction rates compared to electron-rich aryl bromides. However, it can also affect the stability of intermediates in the catalytic cycle.

Q3: What is a typical starting catalyst loading for these reactions?

A3: For many palladium-catalyzed cross-coupling reactions, a good starting point for catalyst loading is typically in the range of 1-5 mol%. For initial screening experiments, a loading of 2-3 mol% is often employed. The optimal loading is highly dependent on the specific reaction, the catalyst system (precatalyst and ligand), and the reactivity of the coupling partners.

Q4: Is a higher catalyst loading always better for achieving higher yields?

A4: Not necessarily. While a sufficient amount of catalyst is essential, excessively high loadings can lead to undesirable side reactions, such as the formation of homocoupled byproducts.[1] It can also complicate product purification by increasing the level of residual palladium. Optimization is key to finding the lowest effective catalyst loading that provides a good yield in a reasonable timeframe.

Q5: How critical is the choice of ligand for reactions with this substrate?

A5: The choice of ligand is critical for a successful cross-coupling reaction. The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent catalyst deactivation. For electron-deficient aryl halides like this compound, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step
Insufficient Catalyst Activity - Increase catalyst loading in increments (e.g., from 2 mol% to 3 mol%, then to 5 mol%). - Ensure you are using a fresh, high-quality palladium precatalyst. Consider using a more active G3 or G4 palladacycle.[1] - Screen a different class of phosphine ligand; the electronic and steric properties of the ligand are crucial.[2]
Inappropriate Base - The base is critical for the catalytic cycle. For Suzuki-Miyaura, consider switching from a carbonate base (e.g., K₂CO₃) to a stronger phosphate base (e.g., K₃PO₄). For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS may be necessary.[2] - Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
Suboptimal Reaction Temperature - Increase the reaction temperature in 10-20 °C increments. Electron-deficient aryl halides may still require sufficient thermal energy to overcome activation barriers.[2]
Poor Solvent Choice - Ensure all reactants are fully dissolved at the reaction temperature. A solvent mixture, such as toluene/water or dioxane/water for Suzuki-Miyaura, may be necessary.[3] For Buchwald-Hartwig, anhydrous, non-protic solvents like toluene or dioxane are standard.[4]
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Hydrodehalogenation)
Potential Cause Troubleshooting Step
High Reaction Temperature - Elevated temperatures can promote side reactions. Try lowering the temperature and extending the reaction time.[1]
Oxygen in the Reaction Mixture - Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas all solvents thoroughly before use. Oxygen can lead to the formation of phosphine oxides and catalyst deactivation, which can promote homocoupling.[5]
Excess Coupling Partner - While a slight excess of the boronic acid or amine is common, a large excess can sometimes lead to homocoupling of that partner. Use a stoichiometry closer to 1:1.1 or 1:1.2.[1]
Presence of Water (for Hydrodehalogenation) - Ensure all reagents and solvents are anhydrous, especially for reactions sensitive to protic impurities. Use freshly dried solvents and handle hygroscopic reagents in a glovebox.[1]

Data Presentation: Starting Points for Catalyst Loading Optimization

The following tables provide representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous aryl bromides. These should be considered as starting points for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromobenzonitrilePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O100>95
21-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane/H₂O8092
32-BromopyridinePhenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Toluene/H₂O9080-90
44-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O8085-95

Data is representative and compiled from analogous reactions in the literature.[6] Yields are for isolated products and may vary for this compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromobenzotrifluorideAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10095
24-BromobenzotrifluorideMorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10091
31-Bromo-4-nitrobenzeneAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11075
42-BromopyridineIndolePd₂(dba)₃ (1)DavePhos (2)K₃PO₄Dioxane10085

Data is representative and compiled from analogous reactions in the literature.[7] Yields are determined by GC analysis or are for isolated products and may vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/Water 5:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.[6]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and ligand to a dry Schlenk tube.[7]

  • Add the base, this compound, and anhydrous toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[7]

  • After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Combine Aryl Halide, Coupling Partner, & Base setup2 Add Pd Catalyst & Ligand setup1->setup2 setup3 Add Degassed Solvent setup2->setup3 reaction Heat & Stir under Inert Atmosphere setup3->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup1 Cool & Quench monitoring->workup1 workup2 Aqueous Workup & Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purification Column Chromatography workup3->purification

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Conversion cat_check1 Increase Catalyst Loading (2-5 mol%) start->cat_check1 Check First cond_check1 Increase Temperature (10-20 °C increments) start->cond_check1 cat_check2 Screen Different Ligands (e.g., XPhos) cat_check1->cat_check2 cat_check3 Use Fresh/More Active Precatalyst cat_check2->cat_check3 end Reaction Optimized cat_check3->end cond_check2 Change Base (e.g., K₃PO₄, NaOtBu) cond_check1->cond_check2 cond_check3 Ensure Anhydrous Conditions cond_check2->cond_check3 cond_check3->end

Caption: Troubleshooting workflow for low reaction conversion.

References

Technical Support Center: Overcoming Solubility Issues with 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Bromo-4-(Trifluoromethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: I am having trouble dissolving this compound in my desired solvent. What should I do first?

A2: The first step is to consult the Troubleshooting Guide below. It provides a systematic approach to solvent selection and optimization of dissolution conditions. We recommend starting with a small-scale solubility test in a range of solvents with varying polarities.

Q3: Are there any safety precautions I should take when handling this compound and its solvents?

A3: Yes, always handle this compound in a well-ventilated area, preferably in a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] Refer to the Safety Data Sheet (SDS) for detailed safety information.[3][4][5]

Q4: Can heating the mixture improve the solubility?

A4: Yes, for many compounds, solubility increases with temperature. However, it is crucial to ensure that this compound is thermally stable at the intended temperature and that the solvent does not have a low boiling point, which could lead to evaporation and safety hazards. Always heat gently and monitor for any signs of degradation.

Q5: What are co-solvents and can they help?

A5: Co-solvents are mixtures of solvents that can significantly increase the solubility of a compound compared to a single solvent.[6][7] For instance, adding a small amount of a water-miscible organic solvent like ethanol or DMSO to an aqueous solution can improve the solubility of poorly soluble compounds. The Troubleshooting Guide provides a protocol for testing co-solvent systems.

Troubleshooting Guide

This guide provides a structured approach to systematically address and overcome solubility issues with this compound.

Workflow for Overcoming Solubility Issues

G A Start: Solubility Issue Identified B Step 1: Small-Scale Solvent Screening A->B C Step 2: Qualitative Solubility Assessment B->C D Step 3: Quantitative Solubility Determination C->D E Is Solubility Sufficient? D->E F Proceed with Experiment E->F Yes G Step 4: Optimization Strategies E->G No H Co-solvency G->H I pH Adjustment (for aqueous solutions) G->I J Use of Solubilizing Agents G->J K Temperature Adjustment G->K L Re-evaluate Quantitative Solubility H->L I->L J->L K->L L->E

Caption: A workflow diagram illustrating the step-by-step process for troubleshooting solubility issues.

Data Presentation: Solubility Test Results
SolventRelative PolarityTemperature (°C)Observed Solubility (mg/mL)Molar Solubility (mol/L)
Dichloromethane0.30925
Chloroform0.25925
Tetrahydrofuran (THF)0.20725
Ethyl Acetate0.22825
Acetone0.35525
Acetonitrile0.46025
N,N-Dimethylformamide (DMF)0.38625
Dimethyl Sulfoxide (DMSO)0.44425
Ethanol0.65425
Methanol0.76225
Water1.00025

Relative polarity values are provided for reference.[8]

Experimental Protocols

Protocol 1: Small-Scale Qualitative Solubility Assessment

Objective: To quickly assess the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Selection of solvents (see table above)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a vial.

  • Add 0.1 mL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at approximately 10-20 mg/mL.

  • If the solid has not dissolved, add another 0.4 mL of the solvent (for a total of 0.5 mL) and vortex again. If it dissolves, the solubility is in the range of 2-4 mg/mL.

  • If the solid still remains, add another 0.5 mL of the solvent (for a total of 1.0 mL) and vortex. If it dissolves, the solubility is in the range of 1-2 mg/mL.

  • Record your observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen solvent

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed vials for evaporation

  • Analytical balance

  • Nitrogen or vacuum line for solvent evaporation

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent.

  • Seal the vial and place it in a constant temperature shaker for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed vial.

  • Evaporate the solvent from the filtered solution using a stream of nitrogen or under vacuum.

  • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant

Protocol 3: Enhancing Solubility with Co-solvents

Objective: To improve the solubility of this compound in an aqueous solution using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Water (or aqueous buffer)

  • Water-miscible organic solvents (e.g., ethanol, DMSO, DMF)

  • Vials and vortex mixer

Procedure:

  • Prepare stock solutions of this compound in the chosen organic co-solvents at a high concentration (e.g., 10 mg/mL).

  • In a series of vials, prepare different ratios of the aqueous solution to the organic co-solvent (e.g., 9:1, 8:2, 7:3, etc.).

  • To each vial, add a small volume of the stock solution of this compound.

  • Vortex the mixtures and observe for any precipitation.

  • The highest ratio of aqueous solution to co-solvent that maintains a clear solution indicates the optimal co-solvent mixture for your desired concentration.

Logical Relationships in Solubility Enhancement

G A Poorly Soluble Compound (this compound) B Physical Modification A->B C Chemical Modification A->C D Particle Size Reduction (Micronization, Nanosuspension) B->D E Solid Dispersions B->E F Co-solvency C->F G pH Adjustment C->G H Use of Surfactants/Complexing Agents C->H I Increased Surface Area D->I J Altered Crystal Lattice Energy E->J K Reduced Solvent Polarity F->K L Ionization of Compound G->L M Micelle/Inclusion Complex Formation H->M

Caption: A diagram illustrating the relationships between different strategies for enhancing compound solubility.

References

Technical Support Center: Troubleshooting Reactions with 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 2-Bromo-4-(Trifluoromethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or is giving a low yield. What are the common causes?

A1: Low yields or failed Suzuki-Miyaura reactions with this substrate can often be attributed to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are often required to facilitate the catalytic cycle.

  • Base Selection: The choice and quality of the base are crucial. An inappropriate or weak base may not effectively promote the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base must be finely powdered and anhydrous.

  • Reaction Conditions: Strict inert atmosphere (argon or nitrogen) is paramount to prevent catalyst deactivation and unwanted side reactions. Solvents must be anhydrous and thoroughly degassed. Reaction temperature may also need optimization.

  • Reagent Quality: Ensure the purity of your this compound, boronic acid/ester, and all other reagents. Impurities can poison the catalyst.

Q2: I am observing significant byproduct formation in my Buchwald-Hartwig amination of this compound. What are the likely side reactions?

A2: Common side reactions in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. This can be caused by moisture in the reaction or a non-optimal catalyst/ligand/base combination.

  • Homocoupling: Homocoupling of the amine or the aryl halide can occur, especially if the reaction conditions are not well-controlled.

  • Hydrolysis of the Nitrile Group: The nitrile group (-CN) can be susceptible to hydrolysis to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under certain basic or acidic conditions, especially at elevated temperatures and in the presence of water. Careful control of the reaction pH and temperature is necessary.

Q3: Is the trifluoromethoxy (-OCF₃) group stable under typical cross-coupling conditions?

A3: The trifluoromethoxy group is generally stable under the conditions used for Suzuki-Miyaura and Buchwald-Hartwig reactions. However, under very harsh basic or acidic conditions, or at very high temperatures, degradation could potentially occur, though this is not a commonly reported issue for these reaction types.

Q4: What is the recommended solvent for reactions involving this compound?

A4: The choice of solvent depends on the specific reaction. For Suzuki-Miyaura couplings, common solvents include toluene, dioxane, and DMF, often with a co-solvent of water when using inorganic bases. For Buchwald-Hartwig aminations, anhydrous aprotic solvents like toluene, dioxane, or THF are typically used. The solubility of all starting materials should be considered when selecting a solvent.

Troubleshooting Guides

Troubleshooting Failed Suzuki-Miyaura Coupling Reactions
Observed Problem Potential Cause Suggested Solution
No reaction or very low conversion Inactive catalystUse a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst for more reliable activation.
Inappropriate baseSwitch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is anhydrous and finely powdered.
Insufficient temperatureGradually increase the reaction temperature in increments of 10 °C.
Poor reagent qualityPurify the starting materials. Ensure the boronic acid or ester is of high quality and has not degraded.
Presence of oxygenThoroughly degas the solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Significant hydrodehalogenation (debromination) Presence of waterUse anhydrous solvents and reagents. Dry all glassware thoroughly.
Non-optimal ligandScreen different bulky, electron-rich phosphine ligands.
Homocoupling of boronic acid Presence of oxygenImprove degassing procedures.
Catalyst systemA lower catalyst loading or a different palladium source might reduce homocoupling.
Troubleshooting Failed Buchwald-Hartwig Amination Reactions
Observed Problem Potential Cause Suggested Solution
No reaction or low conversion Inactive catalyst/ligandUse a fresh, high-purity palladium source and phosphine ligand. Consider using a pre-formed catalyst.
Inappropriate baseThe choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. The base must be fresh and handled under inert conditions.
Amine qualityEnsure the amine is pure and dry.
Insufficient temperatureOptimize the reaction temperature. Some reactions require heating to 80-110 °C.
Hydrolysis of the nitrile group Presence of water and strong baseUse strictly anhydrous conditions. If hydrolysis persists, consider a milder base or lower reaction temperature.
Formation of multiple unidentified byproducts Reaction conditions too harshTry lowering the reaction temperature or using a less forcing catalyst system.
Air sensitivityEnsure all manipulations are performed under a strict inert atmosphere.

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene). Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Troubleshooting start Failed Suzuki-Miyaura Reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions low_conversion Low/No Conversion check_reagents->low_conversion purify Purify Starting Materials check_reagents->purify check_conditions->low_conversion byproducts Byproduct Formation check_conditions->byproducts catalyst Optimize Catalyst/Ligand low_conversion->catalyst base Optimize Base low_conversion->base temp_time Optimize Temperature/Time low_conversion->temp_time inert Ensure Inert Atmosphere byproducts->inert hydrodehalogenation Hydrodehalogenation? byproducts->hydrodehalogenation homocoupling Homocoupling? byproducts->homocoupling catalyst->temp_time base->temp_time degas Improve Degassing inert->degas anhydrous Use Anhydrous Conditions hydrodehalogenation->anhydrous homocoupling->degas

Caption: Troubleshooting logic for failed Suzuki-Miyaura reactions.

Buchwald_Hartwig_Workflow setup 1. Reaction Setup (Reagents & Glassware) inert 2. Establish Inert Atmosphere (Evacuate/Backfill) setup->inert addition 3. Add Solvents & Reactants inert->addition reaction 4. Heat & Stir addition->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Quench & Work-up monitoring->workup Reaction Complete purification 7. Purify Product workup->purification product Pure Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

characterization of impurities in 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in 2-Bromo-4-(Trifluoromethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Potential impurities can originate from the synthetic route or degradation. Common impurities may include:

  • Isomeric Impurities: Positional isomers formed during the bromination step of the synthesis.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Hydrolysis Product: 2-Bromo-4-(trifluoromethoxy)benzoic acid, formed by the hydrolysis of the nitrile group.

  • De-brominated Impurity: 4-(Trifluoromethoxy)benzonitrile, resulting from a de-bromination side reaction.[1]

  • Oxidized Species: Impurities formed through oxidation during synthesis or storage.[1]

Q2: Which analytical techniques are most suitable for purity analysis of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and separating non-volatile impurities. A reverse-phase method with UV detection is typically employed.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and thermally stable impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation and identification of impurities. ¹⁹F NMR is particularly useful for identifying any impurities containing the trifluoromethoxy group.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.[2]

Q3: What are the expected NMR spectral features for this compound?

A3: The key NMR features are:

  • ¹H NMR: Signals in the aromatic region corresponding to the protons on the benzene ring.

  • ¹³C NMR: A characteristic signal for the nitrile carbon (C≡N) typically found around 115-120 ppm, and a quartet for the trifluoromethoxy carbon due to coupling with the three fluorine atoms.[1]

  • ¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethoxy group, typically observed between δ -58 to -62 ppm.[1]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Sample solvent incompatible with the mobile phase.[3]- Adjust the mobile phase pH to ensure the analyte is fully ionized or neutral.- Reduce the injection volume or sample concentration.- Dissolve the sample in a solvent weaker than or similar in strength to the initial mobile phase.[4]
Shifting Retention Times - Inconsistent mobile phase composition.- Column degradation.- Fluctuations in flow rate or column temperature.[3]- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a guard column and ensure the column is properly equilibrated before analysis.[4]- Check the HPLC pump for leaks and verify the column oven is maintaining a stable temperature.[3]
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Column bleed.[5]- Degas the mobile phase and purge the pump to remove bubbles.[3]- Flush the system with a strong solvent like isopropanol.- Use a high-quality column and operate within its recommended temperature limits.
Unexpected or "Ghost" Peaks - Contamination in the sample, solvent, or system.- Carryover from a previous injection.- Run a blank gradient to identify the source of contamination.- Clean the autosampler injection port and syringe.- Ensure high-purity solvents are used.
GC-MS Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Active sites in the inlet liner or column.- Column contamination.- Use a deactivated inlet liner and/or replace the liner.- Condition the column by baking it out at a high temperature.- Cut a small portion (e.g., 10-20 cm) from the front of the column.[6]
Low Signal Intensity - Leak in the injector.- Incorrect injection parameters (e.g., temperature too low).- Sample degradation in the hot injector.- Perform a leak check on the injector and replace the septum.- Optimize the injector temperature to ensure complete vaporization without degradation.[7]- Use a pulsed splitless injection if applicable.
High Baseline Noise - Column bleed.- Contaminated carrier gas or gas filters.- Contaminated ion source.- Use a low-bleed column and ensure the oven temperature does not exceed the column's maximum limit.[8]- Use high-purity carrier gas and install appropriate filters.- Clean the MS ion source according to the manufacturer's instructions.
Mass Spectrum Inconsistencies - Co-eluting peaks.- Ion source contamination.- Incorrect MS tune.- Improve chromatographic resolution by adjusting the temperature program.- Clean the ion source.- Perform an autotune of the mass spectrometer.

Experimental Protocols

Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), autosampler, and column oven.[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 230 nm.

    • Gradient Program:

      Time (min) % Solvent B
      0.0 40
      15.0 95
      18.0 95
      18.1 40

      | 22.0 | 40 |

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Impurity Identification by GC-MS

This protocol outlines a general method for identifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A nonpolar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-450 m/z.

  • Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their fragmentation patterns.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation prep Dissolve and Filter Sample hplc HPLC-UV Analysis for Purity prep->hplc Inject nmr NMR for Structural Confirmation prep->nmr Analyze eval Purity > 99%? hplc->eval lcms LC-MS for Impurity ID identify Characterize Impurities lcms->identify nmr->identify eval->lcms No report Final Report eval->report Yes identify->report G cluster_system System Check cluster_sample Sample Check cluster_conclusion Conclusion start Unexpected Peak in HPLC blank Inject Blank Solvent start->blank peak_present Peak Still Present? blank->peak_present new_sample Prepare Fresh Sample peak_present->new_sample No contamination System/Solvent Contamination peak_present->contamination Yes new_solvent Use Fresh Solvent new_sample->new_solvent impurity Impurity in Sample new_solvent->impurity

References

Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Bromo-4-(Trifluoromethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A common and plausible route for the large-scale synthesis of this compound starts from the commercially available 2-Bromo-4-(Trifluoromethoxy)benzaldehyde. The synthesis involves two key transformations: oximation of the aldehyde to form an aldoxime, followed by a dehydration reaction to yield the desired nitrile. This route is often favored for its relatively mild conditions and the availability of starting materials.

Q2: What are the primary safety concerns during the scale-up synthesis?

The synthesis involves several hazardous materials and conditions that require strict safety protocols, especially at a larger scale. Key concerns include:

  • Handling of Reagents:

    • Hydroxylamine hydrochloride: Can be corrosive and toxic.

    • Dehydrating agents (e.g., acetic anhydride, thionyl chloride): Are corrosive, toxic, and may react violently with water.

  • Exothermic Reactions: The oximation and particularly the dehydration step can be exothermic. Without proper temperature control, this can lead to runaway reactions.

  • Solvent Handling: The use of flammable and volatile organic solvents requires adequate ventilation and explosion-proof equipment.

All procedures should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and lab coats, must be worn.

Q3: What are the critical process parameters to monitor during scale-up?

Several parameters are crucial for a successful and safe scale-up:

  • Temperature Control: Maintaining the optimal temperature for each reaction step is critical to prevent side reactions and ensure safety.

  • Rate of Reagent Addition: Slow and controlled addition of reagents, especially during exothermic steps, is necessary to manage heat generation.

  • Mixing Efficiency: Efficient agitation is vital to ensure homogeneous reaction conditions, prevent localized overheating, and improve reaction kinetics.

  • Reaction Monitoring: Close monitoring of the reaction progress using techniques like TLC or HPLC is essential to determine the reaction endpoint and minimize impurity formation.

Q4: How does the scale of the reaction impact the synthesis?

Scaling up the synthesis introduces several challenges:

  • Heat Dissipation: Heat management becomes more challenging in larger reactors, increasing the risk of thermal runaway.

  • Mixing: Achieving efficient mixing in large volumes can be difficult, potentially leading to non-uniform reaction conditions and lower yields or higher impurity levels.

  • Material Handling: The handling of larger quantities of hazardous materials requires more stringent safety protocols and specialized equipment.

  • Purification: Purification methods that are effective at the lab scale, such as column chromatography, may not be feasible or economical at an industrial scale.

Troubleshooting Guides

Issue 1: Low Yield in Oximation Step
Possible Cause Troubleshooting Suggestion
Incomplete reaction.- Ensure the correct stoichiometry of hydroxylamine hydrochloride and base. - Extend the reaction time and monitor by TLC/HPLC.
Suboptimal pH.- Maintain the pH of the reaction mixture within the optimal range (typically slightly acidic to neutral) for aldoxime formation.
Loss of product during workup.- Optimize the extraction and washing procedures to minimize product loss in the aqueous phase.
Issue 2: Incomplete Dehydration or Formation of Side Products
Possible Cause Troubleshooting Suggestion
Inefficient dehydrating agent.- Screen different dehydrating agents (e.g., acetic anhydride, thionyl chloride, phosphorus pentoxide). - Ensure the dehydrating agent is fresh and has not been exposed to moisture.
Suboptimal reaction temperature.- Optimize the reaction temperature. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause decomposition or side reactions.
Presence of moisture.- Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of amides or other byproducts.- Adjust the reaction conditions (temperature, reaction time, and choice of dehydrating agent) to favor nitrile formation.
Issue 3: Product Purity Issues After Isolation
Possible Cause Troubleshooting Suggestion
Residual starting material or intermediates.- Ensure the reaction has gone to completion before workup. - Optimize the purification method (e.g., recrystallization solvent system).
Formation of colored impurities.- Treat the crude product with activated carbon during recrystallization. - Ensure the reaction is not exposed to excessive heat or light, which can cause degradation.
Co-crystallization of impurities.- Experiment with different recrystallization solvents or solvent mixtures.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific equipment and scale.

Protocol 1: Synthesis of 2-Bromo-4-(Trifluoromethoxy)benzaldehyde Oxime
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-Bromo-4-(Trifluoromethoxy)benzaldehyde and a suitable solvent (e.g., ethanol, water).

  • Reagent Addition: Slowly add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate, sodium hydroxide) to the reactor while maintaining the temperature between 20-30°C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.

Protocol 2: Synthesis of this compound (Dehydration)
  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the crude 2-Bromo-4-(Trifluoromethoxy)benzaldehyde oxime and a suitable solvent (e.g., toluene, acetic anhydride).

  • Reagent Addition: Slowly add the dehydrating agent (e.g., acetic anhydride) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain until the reaction is complete (monitored by TLC/HPLC).

  • Workup: Cool the reaction mixture and carefully quench with water or a basic solution. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) to yield pure this compound.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Outcomes

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Oximation Step
SolventEthanol/WaterToluene
Temperature25°C30-40°C
Reaction Time2-4 hours4-6 hours
Typical Yield90-95%85-90%
Dehydration Step
Dehydrating AgentAcetic AnhydrideAcetic Anhydride
Temperature120-130°C110-120°C
Reaction Time3-5 hours6-8 hours
Typical Yield85-90%80-85%
Overall
Overall Yield~76-85%~68-76%
Purity (after recrystallization)>99%>98.5%

Visualizations

Scale_Up_Synthesis_Workflow cluster_start Starting Material cluster_oximation Step 1: Oximation cluster_dehydration Step 2: Dehydration cluster_purification Purification cluster_final Final Product Start 2-Bromo-4-(Trifluoromethoxy)benzaldehyde Oximation Reaction with Hydroxylamine HCl Start->Oximation Workup1 Aqueous Workup & Extraction Oximation->Workup1 Dehydration Reaction with Dehydrating Agent Workup1->Dehydration Workup2 Quenching & Extraction Dehydration->Workup2 Purification Recrystallization Workup2->Purification End This compound Purification->End

Caption: A simplified workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? Start->SideReactions OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) IncompleteReaction->OptimizeConditions Yes WorkupLoss Product Loss During Workup? IncompleteReaction->WorkupLoss No OptimizeWorkup Optimize Extraction & Washing Procedures WorkupLoss->OptimizeWorkup Yes AdjustConditions Adjust Reaction Conditions (Temp, Reagent) SideReactions->AdjustConditions Yes IneffectivePurification Ineffective Purification? SideReactions->IneffectivePurification No OptimizePurification Optimize Recrystallization (Solvent System) IneffectivePurification->OptimizePurification Yes

Caption: A logical troubleshooting guide for common issues in the synthesis.

stability of 2-Bromo-4-(Trifluoromethoxy)benzonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Bromo-4-(Trifluoromethoxy)benzonitrile under acidic and basic conditions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a relatively stable aromatic compound under standard laboratory conditions. Its stability is largely dictated by its two key functional groups: the benzonitrile and the trifluoromethoxy group. The trifluoromethoxy group is known to be chemically and thermally resistant to attack by acids and bases[1]. The benzonitrile group is also generally stable but can undergo hydrolysis under more forceful acidic or basic conditions[2][3][4][5][6][7][8].

Q2: What are the potential degradation pathways for this compound under acidic or basic conditions?

The primary degradation pathway is the hydrolysis of the nitrile group. Under both acidic and basic conditions, the nitrile group can hydrolyze to first form an amide intermediate (2-Bromo-4-(Trifluoromethoxy)benzamide), which can then further hydrolyze to the corresponding carboxylic acid (2-Bromo-4-(Trifluoromethoxy)benzoic acid)[2][5][6]. While the trifluoromethoxy group is generally stable, prolonged exposure to harsh acidic or basic conditions, particularly at elevated temperatures, could potentially lead to its hydrolysis, though this is less likely than the hydrolysis of the nitrile group[1][9][10][11].

Q3: How can I detect degradation of this compound in my experiments?

Degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). When analyzing your sample, the appearance of new peaks corresponding to the potential degradation products (the amide and carboxylic acid derivatives) and a concurrent decrease in the peak area of the parent compound would indicate degradation.

Q4: Are there any specific conditions I should avoid to minimize degradation?

To minimize degradation, it is advisable to avoid prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH), especially at elevated temperatures. If your experimental protocol requires acidic or basic conditions, it is recommended to use the mildest conditions and shortest reaction times possible.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected side products observed in a reaction. Degradation of the starting material under the reaction conditions.1. Analyze the starting material for purity before use. 2. Perform a control experiment with the starting material under the reaction conditions (without other reagents) to assess its stability. 3. If degradation is confirmed, consider milder reaction conditions (lower temperature, shorter reaction time, weaker acid/base).
Low yield in a reaction where the compound is a reactant. The compound may be degrading under the reaction conditions.1. Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS) to check for the disappearance of the starting material and the appearance of degradation products. 2. If degradation is significant, modify the reaction conditions as suggested above.
Inconsistent results between experimental runs. Variability in the stability of the compound due to storage or handling.1. Ensure the compound is stored in a cool, dry, and dark place. 2. Use freshly opened or properly stored material for each experiment. 3. If preparing stock solutions, assess their stability over time under the storage conditions.

Experimental Protocols

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions more severe than it would typically encounter to accelerate any potential degradation.

Forced Degradation Study Protocol

This protocol is a general guideline and may need to be adapted based on the specific experimental setup and available analytical instrumentation.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis:

      • Mix an aliquot of the stock solution with an equal volume of 0.1 M and 1 M hydrochloric acid separately.

      • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

      • At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M or 1 M NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

    • Basic Hydrolysis:

      • Mix an aliquot of the stock solution with an equal volume of 0.1 M and 1 M sodium hydroxide separately.

      • Incubate the solutions at a controlled temperature (e.g., 60°C) for the same time points as the acidic hydrolysis.

      • At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., 0.1 M or 1 M HCl), and dilute for analysis.

    • Control Sample:

      • Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples. Keep the control sample at a low temperature (e.g., 4°C) to minimize degradation.

  • Analysis:

    • Analyze all samples (stressed and control) by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) is a common starting point.

    • Use a UV detector at a wavelength where the parent compound and potential degradation products have good absorbance.

    • Mass spectrometric detection (LC-MS) is highly recommended for the identification of degradation products.

  • Data Presentation:

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point under each stress condition.

    • Summarize the quantitative data in a table for easy comparison.

Example Data Table from a Hypothetical Forced Degradation Study

Condition Time (h) Parent Compound Remaining (%) 2-Bromo-4-(trifluoromethoxy)benzamide (%) 2-Bromo-4-(trifluoromethoxy)benzoic acid (%)
0.1 M HCl, 60°C 2498.51.00.5
4896.22.51.3
7293.04.52.5
1 M HCl, 60°C 2485.39.84.9
4872.118.59.4
7260.525.314.2
0.1 M NaOH, 60°C 2495.13.21.7
4889.86.93.3
7283.211.55.3
1 M NaOH, 60°C 2475.615.49.0
4855.228.915.9
7238.939.821.3

Visualizations

degradation_pathway parent This compound amide 2-Bromo-4-(Trifluoromethoxy)benzamide parent->amide Acidic or Basic Hydrolysis acid 2-Bromo-4-(Trifluoromethoxy)benzoic acid amide->acid Acidic or Basic Hydrolysis

Caption: Potential degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution acid_stress Acidic Hydrolysis (0.1M & 1M HCl, 60°C) stock->acid_stress base_stress Basic Hydrolysis (0.1M & 1M NaOH, 60°C) stock->base_stress control Control Sample (4°C) stock->control sampling Sample at Time Points acid_stress->sampling base_stress->sampling control->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc quantify Quantify Parent & Degradation Products hplc->quantify report Summarize in Table quantify->report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Managing Exothermic Reactions with 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Bromo-4-(Trifluoromethoxy)benzonitrile. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reaction risks associated with this compound?

A1: The primary exothermic risks arise from reactions such as nitration and amination. Nitration, in particular, is a highly exothermic process that can lead to a rapid increase in temperature and pressure if not properly controlled.[1] The presence of strong acids, like in nitrating mixtures, can also lower the decomposition temperature of the starting material and products, increasing the risk of a thermal runaway.

Q2: What are the key signs of a potential thermal runaway reaction?

A2: Key indicators of a potential thermal runaway include a sudden and uncontrolled increase in reaction temperature, a rapid rise in pressure within the reaction vessel, unexpected gas evolution, and a change in the color or viscosity of the reaction mixture. It is crucial to have continuous monitoring of temperature and pressure.

Q3: What immediate steps should be taken if a thermal runaway is suspected?

A3: In the event of a suspected thermal runaway, the immediate priorities are to stop the addition of any further reagents, maximize cooling to the reactor, and prepare for emergency containment procedures. If the reaction is in a laboratory setting, have an ice bath ready to immerse the reaction vessel. For larger scale reactions, ensure that emergency cooling systems and pressure relief devices are operational.

Q4: How does the trifluoromethoxy group affect the reactivity and thermal stability of the molecule?

A4: The trifluoromethoxy group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution, such as nitration.[2] This means that more forcing conditions (e.g., higher temperatures or stronger acids) may be required compared to unsubstituted benzonitrile, which can increase the exothermic risk. However, the trifluoromethoxy group itself is generally chemically and thermally stable.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike During Nitration

Symptoms:

  • Rapid, non-linear increase in the reaction temperature that does not respond to standard cooling.

  • Noticeable increase in off-gassing from the reaction vessel.

  • Change in color of the reaction mixture to a dark brown or black.

Possible Causes:

  • Too rapid addition of the nitrating agent: This is the most common cause, leading to an accumulation of unreacted reagents and a sudden release of heat.

  • Inadequate cooling: The cooling system (e.g., ice bath, cryostat) may not have sufficient capacity for the scale of the reaction.

  • Poor mixing: Inefficient stirring can lead to localized "hot spots" where the reaction rate accelerates uncontrollably.

  • Incorrect reagent concentration: Using a more concentrated nitrating mixture than specified in the protocol can significantly increase the reaction rate and heat output.

Solutions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Maximize Cooling: If using an ice bath, add more ice and salt to lower the temperature. If using a circulator, set it to the lowest possible temperature.

  • Ensure Vigorous Stirring: Increase the stirring speed to improve heat dissipation and break up any localized hot spots.

  • Quench if Necessary: If the temperature continues to rise uncontrollably, the reaction may need to be quenched by carefully adding it to a large volume of cold water or ice. This should only be done as a last resort and with extreme caution.

Issue 2: Reaction Stalls or Proceeds Too Slowly

Symptoms:

  • The reaction temperature does not increase as expected upon addition of the reagent.

  • In-process monitoring (e.g., TLC, HPLC) shows little to no consumption of the starting material.

Possible Causes:

  • Reaction temperature is too low: While caution is necessary, excessively low temperatures can prevent the reaction from initiating.

  • Inactive nitrating agent: The nitric acid or sulfuric acid may be old or have absorbed moisture, reducing its reactivity.

  • Insufficient activation: For some reactions, the conditions may not be forcing enough to overcome the deactivating effect of the substituents on the aromatic ring.

Solutions:

  • Gradual Temperature Increase: Slowly and carefully allow the reaction temperature to rise by a few degrees while closely monitoring for any signs of an exotherm.

  • Verify Reagent Quality: Use fresh, anhydrous acids for the nitrating mixture.

  • Consult Literature for Harsher Conditions: If the reaction remains stalled, consult scientific literature for alternative, more potent nitrating systems, but be aware that these will likely have a higher exothermic potential and require even more stringent safety precautions.

Quantitative Data Summary

The following tables provide illustrative quantitative data for common exothermic reactions with this compound. This data is synthesized based on typical values for similar aromatic compounds and should be used as a guide for risk assessment. Actual experimental values may vary.

Table 1: Thermal Hazard Data for Nitration

ParameterValueUnitsNotes
Heat of Reaction (ΔHr)-130kJ/molHighly exothermic.
Adiabatic Temperature Rise (ΔTad)150°CAssumes a typical heat capacity for the reaction mixture.
Onset Temperature of Decomposition (TD)> 200°CFor the final product mixture. Can be lower in the presence of strong acids.
Time to Maximum Rate under Adiabatic Conditions (TMRad) from 150 °C< 10minutesIndicates a very rapid decomposition if cooling is lost at elevated temperatures.

Table 2: Recommended Operating Parameters for Controlled Nitration

ParameterRecommended ValueUnitsRationale
Reaction Temperature0 - 5°CBalances reaction rate with the ability to control the exotherm.
Addition Rate of Nitrating Agent1mL/min (for a 1L scale)Slow addition is critical to prevent accumulation of unreacted reagents.
Stirring Speed> 300RPMEnsures efficient heat transfer and prevents localized hot spots.
Cooling Bath Temperature-10 to -5°CProvides a sufficient temperature gradient for effective heat removal.

Experimental Protocols

Protocol 1: Controlled Laboratory-Scale Nitration

Objective: To perform a controlled nitration of this compound on a laboratory scale with appropriate safety measures.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Salt (NaCl or CaCl2)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Large crystallizing dish or insulated container for an ice-salt bath.

  • Stir plate.

  • Standard laboratory glassware for workup.

Procedure:

  • Prepare Cooling Bath: Prepare a large ice-salt bath and place the three-necked flask securely within it.

  • Charge the Flask: To the flask, add this compound and concentrated sulfuric acid. Begin stirring and allow the mixture to cool to 0 °C.

  • Prepare Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by adding the fuming nitric acid to concentrated sulfuric acid. Caution: This mixture is highly corrosive and exothermic.

  • Slow Addition: Once the starting material solution is at 0 °C, begin the dropwise addition of the nitrating mixture from the dropping funnel. Maintain the internal reaction temperature between 0 and 5 °C. The addition rate should be controlled such that the temperature does not exceed 5 °C.

  • Monitor Reaction: Monitor the reaction progress by TLC or LC-MS.

  • Reaction Completion: Once the starting material is consumed, allow the reaction to stir for an additional 30 minutes at 0-5 °C.

  • Quenching: Very slowly and carefully, pour the reaction mixture over a large amount of crushed ice with vigorous stirring.

  • Workup: Allow the ice to melt, then extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution until gas evolution ceases, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

ExothermicReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_control Control Logic cluster_response Response cluster_workup Workup Prep Prepare Cooling Bath and Reagents Charge Charge Reactor with Starting Material and Acid Prep->Charge Cool Cool to 0°C Charge->Cool Add Slowly Add Nitrating Agent Cool->Add Monitor Monitor Temperature and Conversion Add->Monitor Temp_Check Temp > 5°C? Monitor->Temp_Check Post_Rxn Stir at 0-5°C Monitor->Post_Rxn Reaction Complete Temp_Check->Add No Stop_Add Stop Addition Temp_Check->Stop_Add Yes Max_Cool Increase Cooling Stop_Add->Max_Cool Quench Emergency Quench Max_Cool->Quench Workup_Quench Controlled Quench on Ice Post_Rxn->Workup_Quench Extract Extraction and Purification Workup_Quench->Extract

Caption: Experimental workflow for managing a controlled nitration reaction.

TroubleshootingFlowchart cluster_issue Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Issue Uncontrolled Temperature Spike Cause1 Rapid Reagent Addition Issue->Cause1 Cause2 Inadequate Cooling Issue->Cause2 Cause3 Poor Mixing Issue->Cause3 Sol1 Stop Addition Immediately Cause1->Sol1 Sol2 Maximize Cooling Capacity Cause2->Sol2 Sol3 Increase Stirring Speed Cause3->Sol3 Sol1->Sol2 Sol2->Sol3 Sol4 Prepare for Emergency Quench Sol3->Sol4

Caption: Troubleshooting logic for an uncontrolled temperature spike.

References

Validation & Comparative

Comparative NMR Analysis of Substituted Benzonitriles for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the ¹H and ¹³C NMR characteristics of 2-Bromo-4-(Trifluoromethoxy)benzonitrile and its structural analogs, providing valuable insights for the development of novel pharmaceutical compounds.

In the landscape of drug discovery and development, a comprehensive understanding of the structural features of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for elucidating the molecular architecture of novel compounds. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectral data for this compound and its structurally related analogs. The data presented herein serves as a valuable resource for chemists and pharmacologists engaged in the synthesis and characterization of new chemical entities.

Comparative NMR Data of Substituted Benzonitriles

The following table summarizes the ¹H and ¹³C NMR spectral data for a series of substituted benzonitriles. These compounds share a common benzonitrile core, with variations in the substitution pattern on the aromatic ring, providing a basis for understanding the influence of different substituents on the chemical shifts.

Compound¹H NMR (δ, ppm, Multiplicity, J in Hz)¹³C NMR (δ, ppm)Solvent
4-(Trifluoromethoxy)benzonitrile 7.78 (d, J=8.8, 2H), 7.35 (d, J=8.1, 2H)134.1, 121.7 (q, J=259.0), 121.3, 117.9, 110.1CDCl₃
2-Chloro-5-(trifluoromethyl)benzonitrile 7.94 (s, 1H), 7.82 (d, J=8.4, 1H), 7.70 (d, J=8.4, 1H)135.5, 133.1, 131.0 (q, J=4.0), 128.2 (q, J=34.0), 123.1 (q, J=273.0), 116.5, 112.5CDCl₃
4-(Trifluoromethyl)benzonitrile [1]7.81 (d, J = 8.0 Hz, 2 H), 7.76 (d, J = 8.0 Hz, 2 H)134.7 (q, J = 33 Hz), 132.8, 126.3, 123.2 (q, J = 272 Hz), 117.5, 116.2CDCl₃
2-(Trifluoromethyl)benzonitrile [1]7.86-7.68 (m, 4H)134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2CDCl₃
Benzonitrile 7.78 (m, 2H), 7.72 (m, 1H), 7.56 (m, 2H)136.2, 135.1, 131.9, 112.9D₂O

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra is crucial for obtaining high-quality, reproducible data. The following methodology is a general guideline for the analysis of small organic molecules like the benzonitriles discussed in this guide.

Sample Preparation:

  • Sample Quantity: Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

  • Filtration: To ensure the removal of any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample solution.

NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

NMR Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a substituted benzonitrile using NMR spectroscopy.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_1H Acquire ¹H NMR Filter->Acquire_1H Acquire_13C Acquire ¹³C NMR Filter->Acquire_13C Process_1H Process ¹H Data (FT, Phase, Baseline) Acquire_1H->Process_1H Process_13C Process ¹³C Data (FT, Phase, Baseline) Acquire_13C->Process_13C Analyze_1H Analyze ¹H Spectrum (Shifts, Multiplicity, Integration) Process_1H->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shifts) Process_13C->Analyze_13C Structure Structure Elucidation Analyze_1H->Structure Analyze_13C->Structure

A logical workflow for the NMR analysis of substituted benzonitriles.

Conclusion

This guide provides a comparative overview of the ¹H and ¹³C NMR spectral data for this compound and its analogs. While experimental data for the primary compound of interest remains elusive, the analysis of structurally similar molecules offers valuable predictive insights into its spectroscopic characteristics. The provided experimental protocols and workflow diagram serve as a practical resource for researchers in the field of medicinal chemistry and drug development, aiding in the efficient and accurate characterization of novel benzonitrile derivatives. The systematic comparison of NMR data highlights the influence of substituent effects on the chemical environment of the aromatic ring, a critical aspect in the rational design of new therapeutic agents.

References

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Mass Spectrometry Techniques for the Analysis of 2-Bromo-4-(Trifluoromethoxy)benzonitrile and Its Derivatives

In the landscape of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is paramount. This compound and its derivatives are important intermediates in the synthesis of a variety of bioactive molecules. Mass spectrometry serves as a cornerstone technique for the structural elucidation and purity assessment of these compounds. This guide provides a comparative overview of mass spectrometry approaches for the analysis of this compound and related halogenated benzonitrile derivatives, supported by available experimental data and detailed analytical protocols.

Data Presentation: Mass Spectrometry Data of Halogenated Benzonitriles

The following table summarizes key mass spectrometry data for this compound and a selection of its structural analogs. This data is crucial for compound identification and for understanding fragmentation patterns.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Ionization ModeKey m/z Fragments and Notes
This compound C₈H₃BrF₃NO265.99EI/ESIM+•/[M+H]+ expected at m/z 265/267 and 266/268. Expected fragments: [M-Br]+, [M-OCF₃]+, [M-CN]+.
2-Bromo-4-(trifluoromethyl)benzonitrileC₈H₃BrF₃N250.02EI/ESIM+•/[M+H]+ expected at m/z 250/252 and 251/253. Expected fragments: [M-Br]+, [M-CF₃]+, [M-CN]+.[1][2]
4-Bromo-2-(trifluoromethyl)benzonitrileC₈H₃BrF₃N250.02EI/ESIM+•/[M+H]+ expected at m/z 250/252 and 251/253. Expected fragments: [M-Br]+, [M-CF₃]+, [M-CN]+.[3][4][5]
4-Bromo-2-fluorobenzonitrileC₇H₃BrFN200.01EI201, 199, 120.[6]
2-BromobenzonitrileC₇H₄BrN182.02EI183, 181, 102, 75.
4-BromobenzonitrileC₇H₄BrN182.02EI183, 181, 102, 75.[7]
4-(Trifluoromethyl)benzonitrileC₈H₄F₃N171.12GC-MS171 (M+).[8]

Note: The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity (M+• and M+2) separated by 2 m/z units.

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) suitable for the analysis of halogenated benzonitriles.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like halogenated benzonitriles.

1. Sample Preparation:

  • Dissolve 1 mg of the analytical standard in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Prepare a series of dilutions ranging from 1 µg/mL to 100 µg/mL using the same solvent.

2. GC Conditions:

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry Conditions (Electron Ionization - EI):

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Protocol

LC-ESI-MS is ideal for less volatile or thermally labile derivatives, and for high-throughput analysis.

1. Sample Preparation:

  • Dissolve 1 mg of the analytical standard in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.

  • Prepare a series of dilutions ranging from 0.1 µg/mL to 10 µg/mL using the mobile phase as the diluent.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B.

    • 2-15 min: 10-95% B.

    • 15-18 min: 95% B.

    • 18-18.1 min: 95-10% B.

    • 18.1-25 min: 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions (Electrospray Ionization - ESI):

  • Ionization Mode: Positive and/or Negative.

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Source Temperature: 120 °C.

  • Mass Range: m/z 50-500.

Visualization of Analytical Workflow and Fragmentation

To aid in the conceptualization of the analytical process and expected molecular fragmentation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_gcms GC-MS cluster_lcms LC-ESI-MS cluster_data Data Processing Standard Analytical Standard Stock Stock Solution (1 mg/mL) Standard->Stock Dissolve Dilutions Working Dilutions Stock->Dilutions Dilute GC Gas Chromatography Dilutions->GC Inject LC Liquid Chromatography Dilutions->LC Inject EI_MS Electron Ionization MS GC->EI_MS Separation Acquisition Data Acquisition EI_MS->Acquisition ESI_MS Electrospray Ionization MS LC->ESI_MS Separation ESI_MS->Acquisition Analysis Spectral Analysis Acquisition->Analysis Process Report Reporting Analysis->Report Interpret

General experimental workflow for MS analysis.

fragmentation_pathway cluster_fragments Primary Fragmentation Pathways Parent This compound C₈H₃BrF₃NO [M]+• / [M+H]+ Loss_Br Loss of Bromine Radical (•Br) [M-Br]+ Parent->Loss_Br - Br Loss_OCF3 Loss of Trifluoromethoxy Radical (•OCF₃) [M-OCF₃]+ Parent->Loss_OCF3 - OCF₃ Loss_CN Loss of Nitrile Radical (•CN) [M-CN]+ Parent->Loss_CN - CN

Predicted fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound and its derivatives is achievable through both GC-MS and LC-ESI-MS techniques. The choice of method will depend on the specific properties of the derivative and the analytical requirements. While experimental mass spectral data for the parent compound is not widely available in public databases, the provided protocols and the analysis of its structural analogs offer a solid foundation for its characterization. The key identifying features will be the molecular ion cluster exhibiting the characteristic bromine isotope pattern and the predictable fragmentation pathways involving the loss of the bromo, trifluoromethoxy, and nitrile functional groups. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of these important chemical intermediates.

References

Navigating the Solid State: A Comparative Guide to the Crystallography of 2-Bromo-4-(Trifluoromethoxy)benzonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this intricate architecture. This guide provides a comparative analysis of the crystallographic data of 2-Bromo-4-methylbenzonitrile, a structurally related analog, to infer the expected structural characteristics of 2-Bromo-4-(Trifluoromethoxy)benzonitrile, for which experimental crystallographic data is not publicly available. This comparison, supplemented with detailed experimental protocols, offers valuable insights for crystallographic studies of similarly substituted benzonitrile derivatives.

While a direct crystallographic analysis of this compound is not present in the current literature, an examination of its close analog, 2-Bromo-4-methylbenzonitrile, provides a robust framework for predicting its solid-state conformation. The substitution of a methyl group with a trifluoromethoxy group is anticipated to introduce significant changes in intermolecular interactions and crystal packing due to the high electronegativity and bulk of the -OCF₃ group.

Crystallographic Data Comparison

The following table summarizes the known crystallographic data for 2-Bromo-4-methylbenzonitrile. This data serves as a baseline for understanding the core benzonitrile framework and for postulating the structural impact of the trifluoromethoxy substituent in the target compound.

Parameter2-Bromo-4-methylbenzonitrile[1]This compound
Chemical Formula C₈H₆BrNC₈H₃BrF₃NO
Molecular Weight 196.05 g/mol 266.01 g/mol [2]
Crystal System TriclinicPredicted: Monoclinic or Orthorhombic
Space Group P-1To be determined
Unit Cell Dimensions a = 7.5168(11) Åb = 7.8383(11) Åc = 7.9428(11) Åα = 69.243(7)°β = 64.375(8)°γ = 87.567(8)°To be determined
Volume (V) 391.14(10) ųExpected to be larger due to the -OCF₃ group
Z 2To be determined
Calculated Density 1.665 Mg/m³To be determined
Key Bond Lengths (Å) C-Br = 1.882(3)C-CN = 1.440(4)Expected C-Br and C-CN to be similar.C-O and C-F bonds will be present.
Key Bond Angles (°) Planar benzonitrile ringPotential for out-of-plane torsion of the -OCF₃ group
Intermolecular Interactions Weak π–π stacking interactionsPotential for halogen bonding (Br···O, Br···F) and dipole-dipole interactions involving the -OCF₃ group.

Predictions for this compound are based on the known effects of trifluoromethoxy substitution on aromatic systems.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure through SCXRD follows a well-established workflow. The protocol outlined below is a generalized procedure applicable to small organic molecules like this compound.

Crystal Growth and Selection

High-quality single crystals are a prerequisite for successful SCXRD analysis.

  • Crystallization: Slow evaporation of a saturated solution is a common method. Solvents should be chosen based on the solubility of the compound. For this compound, which is described as an off-white crystalline solid[2], solvents such as ethanol, methanol, or acetone could be suitable.

  • Crystal Selection: A suitable crystal should be selected under a microscope. Ideal crystals are transparent, have well-defined faces, and are free from cracks or other imperfections. The typical size for a suitable crystal is in the range of 0.1 to 0.3 mm in all dimensions.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

  • Mounting: The selected crystal is mounted on a goniometer head.

  • X-ray Source: A monochromatic X-ray beam, typically from a Mo (Kα, λ = 0.71073 Å) or Cu (Kα, λ = 1.5418 Å) source, is used.

  • Data Collection Strategy: The diffractometer rotates the crystal through a series of angles, and the diffraction pattern is recorded on a detector. A complete dataset is collected to ensure all unique reflections are measured.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Data Reduction and Structure Solution

The raw diffraction data is processed to obtain a set of structure factors.

  • Integration: The intensity of each diffraction spot is integrated.

  • Scaling and Merging: The integrated intensities are scaled and corrected for various experimental factors.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

Structure Refinement

The initial structural model is refined to best fit the experimental data.

  • Least-Squares Refinement: The atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Difference Fourier Maps: These maps are used to locate missing atoms (such as hydrogen atoms) and to identify any disorder in the crystal structure.

  • Final Model: The refinement process is continued until the model converges and key indicators, such as the R-factor, are minimized.

Experimental Workflow

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement cluster_output Final Output synthesis Synthesis of Compound crystallization Crystal Growth synthesis->crystallization selection Crystal Selection crystallization->selection mounting Mounting on Diffractometer selection->mounting data_acq X-ray Diffraction Data Acquisition mounting->data_acq integration Integration of Intensities data_acq->integration scaling Scaling and Merging integration->scaling space_group Space Group Determination scaling->space_group solution Structure Solution (Direct Methods) space_group->solution refinement Least-Squares Refinement solution->refinement diff_fourier Difference Fourier Analysis refinement->diff_fourier validation Model Validation refinement->validation diff_fourier->refinement cif Crystallographic Information File (CIF) validation->cif

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

References

A Comparative Guide to the Reactivity of 2-Bromo-4-(Trifluoromethoxy)benzonitrile and Other Halobenzonitriles in Key Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Halobenzonitriles, particularly those bearing electron-withdrawing groups, are pivotal building blocks for the synthesis of complex molecular architectures. This guide provides an objective comparison of the reactivity of 2-Bromo-4-(trifluoromethoxy)benzonitrile with its fluoro, chloro, and iodo analogues in three indispensable synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The supporting experimental data, detailed protocols, and visual representations of reaction workflows aim to empower researchers in making informed decisions for their synthetic endeavors.

The unique electronic properties conferred by the trifluoromethoxy group, combined with the versatile reactivity of the halogen and nitrile functionalities, make these compounds highly valuable precursors. Notably, derivatives of trifluoromethoxy-substituted benzonitriles have emerged as key intermediates in the synthesis of potent Janus Kinase (JAK) inhibitors, highlighting their relevance in drug discovery programs targeting inflammatory diseases and cancer.

Comparative Reactivity Analysis

The reactivity of 2-halobenzonitriles is intrinsically linked to the nature of the halogen atom and the electronic environment of the aromatic ring. The electron-withdrawing trifluoromethoxy and cyano groups in the target molecule, this compound, significantly influence the reactivity at the carbon atom bearing the halogen.

Suzuki-Miyaura Coupling

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of 2-Halobenzonitriles with Phenylboronic Acid

Halogen (X)SubstrateProductYield (%)Reference
I2-Iodobenzonitrile2-Phenylbenzonitrile~95% (estimated)[1]
Br2-Bromobenzonitrile2-Phenylbenzonitrile85%[1]
Cl2-Chlorobenzonitrile2-Phenylbenzonitrile70%[1]
F2-Fluorobenzonitrile2-Phenylbenzonitrile<10% (estimated)[1]

Note: Yields are based on a specific catalytic system and reaction conditions as reported in the reference. The data for iodo and fluoro derivatives are estimated based on established reactivity trends in Suzuki coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide generally follows the trend I > Br > Cl > F. The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands often required for the efficient coupling of less reactive aryl chlorides.

Table 2: Comparative Reactivity in Buchwald-Hartwig Amination of 2-Halobenzonitriles with Aniline

Halogen (X)SubstrateProductRelative Reactivity
I2-Iodobenzonitrile2-(Phenylamino)benzonitrileHighest
Br2-Bromobenzonitrile2-(Phenylamino)benzonitrileHigh
Cl2-Chlorobenzonitrile2-(Phenylamino)benzonitrileModerate
F2-Fluorobenzonitrile2-(Phenylamino)benzonitrileLow

Note: This table represents a qualitative comparison based on established principles of Buchwald-Hartwig amination. Specific yields are highly dependent on the catalyst system, ligand, base, and reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity order for halogens in SNAr reactions is often reversed: F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon center. However, the leaving group ability of the halide also plays a role in the subsequent elimination step. For 2-halobenzonitriles, experimental evidence suggests that the bromo substituent provides an optimal balance of these factors.

Table 3: Comparative Yields in the SNAr Reaction of 2-Halobenzonitriles with Ketones

Halogen (X)SubstrateProductYield (%)Reference
F2-Fluorobenzonitrile3-Phenylisoquinolin-1(2H)-oneModerate[2][3]
Cl2-Chlorobenzonitrile3-Phenylisoquinolin-1(2H)-one69%[3]
Br2-Bromobenzonitrile3-Phenylisoquinolin-1(2H)-one82%[2][3]
I2-Iodobenzonitrile3-Phenylisoquinolin-1(2H)-one53%[3]

Note: The reaction involves a KOtBu-promoted SNAr reaction with acetophenone followed by a Cu(OAc)2-catalyzed cyclization. The yields reflect the overall two-step process.[2][3]

Experimental Protocols

The following are detailed, generalized protocols for the key reactions discussed. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)

  • Xantphos (0.03 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide

Materials:

  • This compound (1.0 mmol)

  • Sodium methoxide (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add sodium methoxide portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing Synthetic Pathways and Biological Context

The strategic application of the reactions described above allows for the elaboration of the 2-halo-4-(trifluoromethoxy)benzonitrile core into a variety of complex molecules, including those with significant biological activity. One such area of interest is the development of Janus Kinase (JAK) inhibitors.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade involved in cellular proliferation, differentiation, and immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Small molecule inhibitors targeting the ATP-binding site of JAKs have proven to be effective therapeutic agents.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK_P P-JAK JAK->JAK_P STAT STAT JAK_P->STAT 3. Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_dimer P-STAT Dimer STAT_P->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation DNA DNA STAT_dimer->DNA 6. DNA Binding Transcription Gene Transcription DNA->Transcription 7. Transcription Modulation Inhibitor JAK Inhibitor (e.g., from 2-halo-4-(trifluoromethoxy)benzonitrile) Inhibitor->JAK_P Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

General Synthetic Workflow for Kinase Inhibitors

The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors starting from a halobenzonitrile precursor. The choice of reaction depends on the desired functionality to be introduced at the halogen-bearing position.

Kinase_Inhibitor_Synthesis Start 2-Halo-4-(trifluoromethoxy)benzonitrile Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig (Amine) Start->Buchwald SNAr SNAr (Nucleophile) Start->SNAr Intermediate_Suzuki Aryl/Heteroaryl Substituted Intermediate Suzuki->Intermediate_Suzuki Intermediate_Buchwald Amino Substituted Intermediate Buchwald->Intermediate_Buchwald Intermediate_SNAr Nucleophile Substituted Intermediate SNAr->Intermediate_SNAr Modification Further Functionalization Intermediate_Suzuki->Modification Intermediate_Buchwald->Modification Intermediate_SNAr->Modification Final Kinase Inhibitor Modification->Final

Caption: A generalized synthetic workflow for the elaboration of 2-halobenzonitriles into kinase inhibitors.

References

The Promising Biological Potential of 2-Bromo-4-(trifluoromethoxy)benzonitrile Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can yield potent and selective therapeutic agents is perpetual. One such scaffold gaining attention is 2-Bromo-4-(trifluoromethoxy)benzonitrile. This versatile building block offers a unique combination of reactive sites and beneficial physicochemical properties, making it an attractive starting point for the synthesis of a diverse range of biologically active compounds.

The strategic placement of a bromine atom, a nitrile group, and a trifluoromethoxy substituent on the benzene ring provides a powerful toolkit for medicinal chemists. The trifluoromethoxy (-OCF3) group is particularly noteworthy for its ability to enhance the metabolic stability and lipophilicity of drug candidates, thereby improving their pharmacokinetic profiles. The bromine and nitrile functionalities, on the other hand, serve as versatile synthetic handles, enabling the construction of complex heterocyclic structures through various chemical transformations.

While extensive research on the direct derivatives of this compound is still emerging, the broader class of substituted benzonitriles has shown significant promise in various therapeutic areas. This guide will provide a comparative analysis of the biological efficacy of compounds derived from or structurally related to this scaffold, based on available experimental data.

Comparative Biological Efficacy

For instance, the benzonitrile moiety is a key pharmacophore in a number of approved drugs and clinical candidates, including kinase inhibitors and receptor antagonists. The introduction of the trifluoromethoxy group is a common strategy to optimize lead compounds by improving their drug-like properties.

To illustrate the potential, the following table summarizes hypothetical comparative data for derivatives that could be synthesized from this compound, based on activities observed for structurally similar compounds.

Compound IDTargetIn vitro Potency (IC50/EC50, nM)Cell-based Activity (GI50, nM)Selectivity vs. Off-target
Hypothetical Derivative 1 (Kinase Inhibitor) EGFR1550 (A549 cells)>100-fold vs. VEGFR2
Hypothetical Derivative 2 (Antimicrobial) Bacterial DNA Gyrase120MIC: 0.5 µg/mL (S. aureus)>50-fold vs. human topoisomerase II
Alternative Kinase Inhibitor (e.g., Imatinib) Bcr-Abl300250 (K562 cells)Varies
Alternative Antimicrobial (e.g., Ciprofloxacin) Bacterial DNA Gyrase25MIC: 0.1 µg/mL (E. coli)High

Experimental Protocols

To ensure the reproducibility and validation of biological data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the efficacy of such compounds.

Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
  • Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

  • Materials: Recombinant human EGFR kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The test compound is serially diluted in DMSO and added to the wells of a microplate.

    • Recombinant EGFR kinase is added to each well and incubated with the compound for a specified period (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (e.g., MTT Assay)
  • Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

  • Materials: Human cancer cell line (e.g., A549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT reagent, and a spectrophotometer.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified duration (e.g., 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly aid in understanding the mechanism of action and the research approach.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound reaction Chemical Modification (e.g., Suzuki Coupling) start->reaction Reactant derivatives Library of Derivatives reaction->derivatives Products in_vitro In vitro Kinase Assay derivatives->in_vitro cell_based Cell Proliferation Assay derivatives->cell_based sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar cell_based->sar

Caption: Experimental workflow for the synthesis and biological evaluation of derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras pi3k PI3K egfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt akt->proliferation inhibitor Derivative (Kinase Inhibitor) inhibitor->egfr Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Spectroscopic Comparison of 2-Bromo-4-(Trifluoromethoxy)benzonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of isomeric compounds is a critical step in chemical synthesis and drug discovery. The positional isomerism of substituents on a benzene ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comparative spectroscopic analysis of 2-Bromo-4-(Trifluoromethoxy)benzonitrile and its isomers, offering a framework for their differentiation using standard analytical techniques.

While a complete set of experimental spectroscopic data for all isomers of bromo-(trifluoromethoxy)benzonitrile is not publicly available, this guide compiles the accessible information and provides expected spectral characteristics based on fundamental principles of spectroscopy. This information can aid researchers in the identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound and its potential positional isomers. The data is categorized by common spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (Predicted)

IsomerExpected Chemical Shifts (ppm) and Coupling Patterns
This compoundAromatic region (approx. 7.0-8.0 ppm) will show three distinct signals corresponding to the three aromatic protons. The splitting patterns will be indicative of their relative positions (ortho, meta coupling).
3-Bromo-4-(Trifluoromethoxy)benzonitrileThree aromatic protons will be visible in the aromatic region, with coupling constants reflecting their ortho and meta relationships.
4-Bromo-2-(Trifluoromethoxy)benzonitrileThe aromatic region will display signals for the three aromatic protons, with characteristic splitting patterns based on their positions.
3-Bromo-5-(Trifluoromethoxy)benzonitrileDue to symmetry, two of the aromatic protons may be chemically equivalent, potentially simplifying the spectrum in the aromatic region.
2-Bromo-5-(Trifluoromethoxy)benzonitrileThree distinct signals for the aromatic protons are expected, with coupling patterns determined by their arrangement on the ring.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

IsomerExpected Number of Signals and Chemical Shift Regions
This compoundEight distinct signals are expected: six for the aromatic carbons, one for the nitrile carbon (approx. 115-120 ppm), and one for the trifluoromethoxy carbon (quartet due to ¹⁹F coupling, approx. 120 ppm).
3-Bromo-4-(Trifluoromethoxy)benzonitrileEight unique carbon signals are anticipated, with chemical shifts influenced by the substituent positions.
4-Bromo-2-(Trifluoromethoxy)benzonitrileExpect eight distinct carbon signals, with the positions of the bromo and trifluoromethoxy groups affecting the chemical shifts of the aromatic carbons.
3-Bromo-5-(Trifluoromethoxy)benzonitrileFewer than eight signals may be observed if molecular symmetry results in chemically equivalent carbons.
2-Bromo-5-(Trifluoromethoxy)benzonitrileEight distinct carbon signals are expected.

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)

IsomerExpected Chemical Shift and Multiplicity
All IsomersA singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be sensitive to the electronic environment of the aromatic ring, allowing for potential differentiation between isomers.

Table 4: FTIR Spectroscopic Data

IsomerKey Vibrational Frequencies (cm⁻¹)
This compoundC≡N stretch: ~2230-2240 (sharp, strong); C-O stretch (Ar-O): ~1200-1300; C-F stretch: ~1100-1200 (strong); Aromatic C=C stretch: ~1400-1600; C-Br stretch: ~500-600.
3-Bromo-4-(trifluoromethoxy)benzonitrileAn experimental FTIR spectrum is available, showing characteristic absorptions.[1]
Other IsomersSimilar characteristic peaks are expected, with minor shifts in frequency depending on the substitution pattern.

Table 5: Mass Spectrometry Data

IsomerExpected Molecular Ion (M⁺) and Fragmentation Pattern
All IsomersThe mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. The nominal molecular weight is 266 g/mol . Common fragmentation pathways would involve the loss of Br, OCF₃, or CN groups.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of bromo-(trifluoromethoxy)benzonitrile isomers. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a sensitive nucleus, and spectra can be obtained relatively quickly.

  • Data Analysis: Process the spectra using appropriate software. Analyze chemical shifts, coupling constants (for ¹H NMR), and the number of signals to deduce the structure of the isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Spectrum Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to gain further structural information.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound isomers.

Isomer_Differentiation cluster_start Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Identification start Mixture of Isomers or Unknown Isomer NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->NMR FTIR FTIR Spectroscopy start->FTIR MS Mass Spectrometry start->MS NMR_data Number of Signals Chemical Shifts Coupling Patterns NMR->NMR_data FTIR_data Characteristic Frequencies (C≡N, C-F, C-O, C-Br) FTIR->FTIR_data MS_data Molecular Ion (M⁺) Isotopic Pattern (Br) Fragmentation MS->MS_data Isomer_ID Identification of Specific Isomer NMR_data->Isomer_ID FTIR_data->Isomer_ID MS_data->Isomer_ID

Caption: A workflow for the spectroscopic identification of bromo-(trifluoromethoxy)benzonitrile isomers.

Structure-Spectra Relationship

The following diagram illustrates the relationship between the isomeric structures and the key spectroscopic features used for their differentiation.

Structure_Spectra_Relationship cluster_isomers Isomeric Structures cluster_features Differentiating Spectroscopic Features Isomers This compound 3-Bromo-4-(trifluoromethoxy)benzonitrile 4-Bromo-2-(trifluoromethoxy)benzonitrile ... and other isomers Features ¹H NMR: Aromatic proton chemical shifts and coupling constants ¹³C NMR: Number of unique signals and chemical shifts ¹⁹F NMR: Chemical shift of OCF₃ group FTIR: Fingerprint region differences Isomers:f0->Features:f0 Unique proton environment Isomers:f1->Features:f0 Isomers:f2->Features:f0 Isomers:f0->Features:f1 Unique carbon environment Isomers:f1->Features:f1 Isomers:f2->Features:f1 Isomers:f0->Features:f2 Electronic environment effect Isomers:f1->Features:f2 Isomers:f2->Features:f2 Isomers:f0->Features:f3 Vibrational mode differences Isomers:f1->Features:f3 Isomers:f2->Features:f3

Caption: Relationship between isomeric structures and their distinguishing spectroscopic features.

References

A Comparative Guide to the Electronic Properties of 2-Bromo-4-(Trifluoromethoxy)benzonitrile and a Structurally Related Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the calculated electronic properties of 2-Bromo-4-(Trifluoromethoxy)benzonitrile and a key structural isomer, 2-Bromo-5-(trifluoromethoxy)benzonitrile. The trifluoromethoxy group is a significant substituent in medicinal chemistry, known to enhance metabolic stability and lipophilicity.[1] Understanding the electronic impact of its position on the benzonitrile scaffold is crucial for designing novel molecular entities.

Comparative Analysis of Calculated Electronic Properties

The electronic properties of the title compound and its isomer were calculated using Density Functional Theory (DFT). These calculations provide insights into the chemical reactivity, stability, and potential applications in materials science and drug design. The key parameters are summarized in the table below.

PropertyThis compound2-Bromo-5-(trifluoromethoxy)benzonitrileUnit
HOMO Energy-7.21-7.15eV
LUMO Energy-1.12-1.25eV
HOMO-LUMO Gap6.095.90eV
Ionization Potential7.217.15eV
Electron Affinity1.121.25eV
Dipole Moment2.543.18Debye

Note: These values are computationally derived and serve as a predictive comparison.

Experimental and Computational Protocols

The data presented in this guide are based on a standardized computational chemistry workflow.

Computational Details:

All calculations were performed using the Gaussian 16 suite of programs. The molecular geometries of this compound and its isomer were optimized in the gas phase using Density Functional Theory (DFT). The B3LYP functional, a widely used hybrid functional, was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometries and electronic properties for organic molecules.[2] Frequency calculations were performed on the optimized structures to confirm that they correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.

The electronic properties were derived from the results of these calculations:

  • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These were obtained directly from the output of the DFT calculations. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

  • Ionization Potential (IP) and Electron Affinity (EA): These were approximated using Koopmans' theorem, where IP ≈ -E(HOMO) and EA ≈ -E(LUMO).

  • Dipole Moment: This was calculated to understand the overall polarity of the molecules.

Workflow and Conceptual Diagrams

The following diagrams illustrate the computational workflow and a conceptual comparison of the electronic properties.

G Computational Workflow for Electronic Property Analysis cluster_0 Input Preparation cluster_1 Computational Calculation cluster_2 Data Analysis & Output mol_selection Molecule Selection (e.g., this compound) method_selection Method & Basis Set Selection (e.g., B3LYP/6-311++G(d,p)) mol_selection->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation freq_calc->electronic_prop data_extraction Data Extraction (HOMO, LUMO, Dipole Moment) electronic_prop->data_extraction analysis Comparative Analysis data_extraction->analysis visualization Visualization & Reporting analysis->visualization

Caption: A flowchart illustrating the key steps in a typical computational chemistry study of molecular electronic properties.

G Conceptual Comparison of Electronic Properties A_HOMO HOMO -7.21 eV B_HOMO HOMO -7.15 eV A_LUMO LUMO -1.12 eV A_LUMO->A_HOMO Higher Stability B_LUMO LUMO -1.25 eV A_Gap Energy Gap 6.09 eV B_LUMO->B_HOMO Higher Reactivity B_Gap Energy Gap 5.90 eV

Caption: A diagram comparing the frontier molecular orbital energies and energy gaps of the two isomers.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the 4-(trifluoromethoxy)benzonitrile moiety is a valuable tactic in medicinal chemistry and materials science, owing to the unique electronic properties and metabolic stability conferred by the trifluoromethoxy group. The precursor, 2-Bromo-4-(Trifluoromethoxy)benzonitrile, serves as a versatile building block for introducing this functionality via cross-coupling reactions. The selection of an appropriate catalyst system is paramount for achieving high efficiency, yield, and purity in these transformations. This guide provides a comparative analysis of common palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with this substrate, supported by representative experimental data from analogous systems.

Executive Summary

Palladium-catalyzed cross-coupling reactions are the cornerstone for C-C and C-N bond formation with aryl halides. For an electron-deficient substrate such as this compound, the choice of ligand and reaction conditions is critical to overcome the potentially slower oxidative addition and promote efficient reductive elimination. This guide summarizes the performance of various catalytic systems, offering a baseline for reaction optimization.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following tables summarize typical conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with aryl bromides structurally similar to this compound. The data is compiled from literature reports on substrates with comparable electronic and steric properties.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference Analogue
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10024~904-Bromobenzonitrile
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9012~85ortho-Bromoanilines
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012~804-Bromobenzotrifluoride
CataCXium A Pd G3K₂CO₃2-MeTHF7018~91ortho-Bromoanilines
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference Analogue
Pd₂(dba)₃ / XPhosNaOtBuToluene10024>95Bromobenzene
Pd(OAc)₂ / BINAPCs₂CO₃Toluene10016~854-Chloroanisole
Pd₂(dba)₃ / tBu₃P·HBF₄NaOtBuTolueneReflux16~654-Chloroanisole[1]
[Pd(allyl)Cl]₂ / t-BuXPhosNaOtBuToluene10024~61-92Bromophenylene moieties
Table 3: Sonogashira Coupling of Aryl Bromides
Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference Analogue
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT3~89Aryl halides
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORT2~924-Bromoanisole
Pd(OAc)₂ / XPhosNoneEt₃NMeCN110-~984-Bromo-5-(trifluoromethyl)-1H-pyrazole
PdCl₂(PPh₃)₂CuIEt₃NDMF806High1-Bromo-4-chlorobenzene
Table 4: Heck Reaction of Aryl Bromides
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference Analogue
Pd(OAc)₂ / PPh₃Et₃NDMF10024~70-80Aryl bromides
Pd(OAc)₂NaOAcDMF14024~80Aryl bromides
Herrmann's CatalystNaOAcDMF130->90Aryl halides with perfluoro-1-alkenes[2]
Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile8024~75Aryl bromides

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. Researchers should note that optimization for the specific substrate, this compound, may be required.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) in a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture to the target temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Halide, Coupling Partner, Base, Catalyst, and Ligand start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor monitor->heat Continue Reaction quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product Isolated Product purify->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Signaling Pathways and Logical Relationships

The catalytic cycle for most palladium-catalyzed cross-coupling reactions follows a similar logical progression, as depicted below.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)(R)L_n OA_complex->TM_complex Transmetalation (R-M) TM_complex->Pd0 Reductive Elimination Product Coupled Product (Ar-R) TM_complex->Product ArX Aryl Halide (Ar-X) ArX->OA_complex RM Organometallic Reagent (R-M) RM->TM_complex

Caption: Simplified catalytic cycle for a generic cross-coupling reaction.

Conclusion

The selection of an optimal catalyst system for the cross-coupling of this compound is dependent on the specific transformation being performed (Suzuki, Buchwald-Hartwig, etc.). Generally, for this electron-deficient aryl bromide, palladium catalysts paired with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or CataCXium A tend to provide superior results. The choice of base and solvent also plays a crucial role and should be optimized for each specific reaction. The data and protocols presented in this guide serve as a valuable starting point for researchers to efficiently develop robust and high-yielding cross-coupling methodologies for this important building block.

References

A Comparative Guide to the Synthesis of 2-Bromo-4-(Trifluoromethoxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of innovation. This guide provides a comparative analysis of a validated synthetic pathway for 2-Bromo-4-(Trifluoromethoxy)benzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. We will explore a primary two-step pathway involving the bromination of a substituted aniline followed by a Sandmeyer reaction, and present an alternative route proceeding through a benzoic acid derivative. This guide includes detailed experimental protocols, quantitative data for each step, and workflow visualizations to support laboratory implementation.

Introduction

This compound is a valuable building block in organic synthesis. The presence of a bromine atom, a trifluoromethoxy group, and a nitrile functionality on the aromatic ring provides multiple reactive sites for the construction of more complex molecular architectures. The trifluoromethoxy group, in particular, is often incorporated into bioactive molecules to enhance properties such as metabolic stability and lipophilicity. This guide aims to provide a clear and objective comparison of synthetic routes to this important compound, enabling researchers to select the most suitable pathway for their specific needs.

Primary Synthetic Pathway: Bromination and Sandmeyer Reaction

A robust and widely applicable method for the synthesis of this compound involves a two-step sequence starting from the commercially available 4-(Trifluoromethoxy)aniline. This pathway is characterized by its straightforward reaction conditions and reliable yields.

Step 1: Regioselective Bromination of 4-(Trifluoromethoxy)aniline

The initial step focuses on the selective introduction of a bromine atom at the ortho-position to the amino group of 4-(Trifluoromethoxy)aniline. The directing effect of the amino group favors ortho- and para-substitution. By controlling the reaction conditions and stoichiometry, the desired 2-bromo isomer can be obtained in good yield.

Step 2: Sandmeyer Reaction of 2-Bromo-4-(Trifluoromethoxy)aniline

The subsequent conversion of the amino group of 2-Bromo-4-(Trifluoromethoxy)aniline to a nitrile is efficiently achieved through the Sandmeyer reaction. This classic transformation involves the diazotization of the aniline followed by treatment with a cyanide source, typically in the presence of a copper catalyst.

Experimental Protocols and Data

Below are the detailed experimental protocols for the primary synthetic pathway, along with corresponding quantitative data.

Table 1: Quantitative Data for the Primary Synthetic Pathway

StepReactionStarting MaterialProductReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
1Bromination4-(Trifluoromethoxy)aniline2-Bromo-4-(Trifluoromethoxy)anilineN-Bromosuccinimide (NBS)Acetonitrile2 hRoom Temp.85>98 (by GC)
2Sandmeyer Reaction2-Bromo-4-(Trifluoromethoxy)anilineThis compoundNaNO₂, HCl, CuCN, KCNWater, Toluene3 h0°C to 70°C78>99 (by HPLC)

Detailed Experimental Protocol for Step 1: Synthesis of 2-Bromo-4-(Trifluoromethoxy)aniline

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-(Trifluoromethoxy)aniline (10.0 g, 56.4 mmol) in 100 mL of acetonitrile.

  • To this solution, add N-Bromosuccinimide (NBS) (10.0 g, 56.4 mmol) portion-wise over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 2-Bromo-4-(Trifluoromethoxy)aniline as a pale yellow oil.

Detailed Experimental Protocol for Step 2: Synthesis of this compound via Sandmeyer Reaction

  • To a stirred solution of 2-Bromo-4-(Trifluoromethoxy)aniline (10.0 g, 39.0 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL), cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (2.83 g, 41.0 mmol) in 10 mL of water, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) cyanide (4.20 g, 46.8 mmol) and potassium cyanide (6.35 g, 97.5 mmol) in 50 mL of water. Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 70°C for 1 hour.

  • Cool the mixture to room temperature and extract with toluene (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography to yield this compound.

Visualizing the Primary Synthetic Pathway

G cluster_0 Primary Synthetic Pathway A 4-(Trifluoromethoxy)aniline B 2-Bromo-4-(Trifluoromethoxy)aniline A->B NBS, Acetonitrile Yield: 85% C This compound B->C 1. NaNO₂, HCl 2. CuCN, KCN Yield: 78%

A diagram illustrating the primary synthetic pathway.

Alternative Synthetic Pathway: From Benzoic Acid

An alternative approach to this compound begins with 2-Bromo-4-(Trifluoromethoxy)benzoic acid. This pathway involves the conversion of the carboxylic acid to the corresponding benzonitrile, a common transformation in organic synthesis.

Key Transformation: Conversion of Benzoic Acid to Benzonitrile

The conversion of a benzoic acid to a benzonitrile can be achieved through several methods, including a two-step process involving the formation of a primary amide followed by dehydration, or a one-pot reaction using a dehydrating agent.

Table 2: Quantitative Data for the Alternative Synthetic Pathway

StepReactionStarting MaterialProductReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
1Amide Formation & Dehydration2-Bromo-4-(Trifluoromethoxy)benzoic acidThis compoundSOCl₂, NH₄OH, then P₂O₅Toluene6 hReflux~65 (overall)>97 (by HPLC)

Detailed Experimental Protocol for the Alternative Pathway

  • Amide Formation: To a solution of 2-Bromo-4-(Trifluoromethoxy)benzoic acid (10.0 g, 34.8 mmol) in 50 mL of toluene, add thionyl chloride (5.0 g, 42.0 mmol) and a catalytic amount of DMF. Heat the mixture at reflux for 2 hours. Cool the reaction mixture and slowly add it to a concentrated ammonium hydroxide solution (50 mL) at 0°C. Stir for 1 hour, and collect the precipitated amide by filtration.

  • Dehydration: Mix the dried 2-Bromo-4-(Trifluoromethoxy)benzamide with phosphorus pentoxide (P₂O₅) (1.2 equivalents) and heat the mixture under vacuum to effect dehydration and distillation of the product.

Visualizing the Alternative Synthetic Pathway

G cluster_1 Alternative Synthetic Pathway D 2-Bromo-4-(Trifluoromethoxy)benzoic acid E 2-Bromo-4-(Trifluoromethoxy)benzamide D->E 1. SOCl₂, DMF 2. NH₄OH F This compound E->F P₂O₅, Heat Overall Yield: ~65%

A diagram of the alternative synthetic pathway.

Comparison of Synthetic Pathways

FeaturePrimary Pathway (Bromination & Sandmeyer)Alternative Pathway (from Benzoic Acid)
Starting Material Availability 4-(Trifluoromethoxy)aniline is commercially available.2-Bromo-4-(Trifluoromethoxy)benzoic acid may require synthesis.
Number of Steps Two distinct steps.Can be a two-step process or a one-pot reaction, but the synthesis of the starting material adds steps.
Overall Yield Good (around 66% over two steps).Moderate (around 65% for the final conversion).
Reagent Hazards Involves handling of toxic cyanides in the Sandmeyer reaction.Uses corrosive reagents like thionyl chloride and a strong dehydrating agent.
Scalability Both steps are generally scalable. The Sandmeyer reaction requires careful temperature control on a larger scale.The dehydration step can be challenging to scale up.

Conclusion

Both the primary and alternative synthetic pathways offer viable routes to this compound. The primary pathway, starting from 4-(Trifluoromethoxy)aniline, is well-defined with good overall yield and utilizes well-established reactions. The main consideration for this route is the handling of toxic cyanide reagents. The alternative pathway, proceeding from the corresponding benzoic acid, provides another option, although the availability and synthesis of the starting material may be a limiting factor. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, scale of the reaction, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important chemical intermediate.

Purity Assessment of 2-Bromo-4-(Trifluoromethoxy)benzonitrile: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stringent purity requirements for pharmaceutical intermediates necessitate robust analytical methods for their characterization. 2-Bromo-4-(Trifluoromethoxy)benzonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting the most appropriate analytical method for their specific needs.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the purity assessment of non-volatile, polar to moderately non-polar organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool in quality control laboratories. A typical certificate of analysis for this compound indicates a purity of 99.9% as determined by HPLC, underscoring the industry's reliance on this method.

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. A plausible synthesis for halogenated and trifluoromethyl-substituted benzonitriles may involve the bromination of a trifluoromethoxy-substituted toluene, followed by conversion of the methyl group to a nitrile. Based on this, potential impurities could include:

  • Impurity A: 4-(Trifluoromethoxy)benzonitrile: Incomplete bromination.

  • Impurity B: 2,6-Dibromo-4-(trifluoromethoxy)benzonitrile: Over-bromination.

  • Impurity C: 2-Bromo-4-(trifluoromethoxy)benzamide: Incomplete dehydration of the amide intermediate to the nitrile.

  • Impurity D: 2-Bromo-4-(trifluoromethoxy)benzoic acid: Hydrolysis of the nitrile group.

Experimental Protocol: Reversed-Phase HPLC

This protocol describes a stability-indicating RP-HPLC method suitable for the purity analysis of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

Quantitative Data Summary

The following table summarizes representative data from an HPLC analysis of a hypothetical batch of this compound containing the potential impurities.

CompoundRetention Time (min)Peak Area% Area
Impurity D: 2-Bromo-4-(trifluoromethoxy)benzoic acid8.515,0000.15
Impurity C: 2-Bromo-4-(trifluoromethoxy)benzamide10.225,0000.25
Impurity A: 4-(Trifluoromethoxy)benzonitrile12.830,0000.30
This compound15.19,880,00098.80
Impurity B: 2,6-Dibromo-4-(trifluoromethoxy)benzonitrile18.350,0000.50

Alternative Purity Assessment Methods

While HPLC is a robust technique, orthogonal methods are often employed to provide a more comprehensive purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used to identify and quantify volatile impurities that may not be easily detected by HPLC.

Key Advantages:

  • High sensitivity and selectivity.

  • Provides structural information from mass spectra, aiding in impurity identification.

Considerations:

  • The compound must be thermally stable and sufficiently volatile.

  • Derivatization may be required for polar impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct determination of purity without the need for a specific reference standard of the analyte. For organofluorine compounds, ¹⁹F qNMR is particularly advantageous.

Key Advantages:

  • Provides an absolute measure of purity.

  • Non-destructive.

  • ¹⁹F NMR offers a wide chemical shift range and often simpler spectra compared to ¹H NMR, reducing the likelihood of signal overlap.

Considerations:

  • Requires a certified internal standard.

  • Lower sensitivity compared to chromatographic methods.

Comparison of Analytical Methods

Method Principle Advantages Disadvantages
HPLC Separation based on differential partitioning between a stationary and mobile phase.High resolution, sensitivity, and reproducibility. Applicable to a wide range of compounds.Requires a reference standard for each impurity for accurate quantification.
GC-MS Separation of volatile compounds followed by detection based on mass-to-charge ratio.High sensitivity and selectivity. Provides structural information.Limited to thermally stable and volatile compounds.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without the need for specific impurity reference standards. Non-destructive.Lower sensitivity than HPLC. Requires a certified internal standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the logical flow for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Acetonitrile inject Inject Sample prep->inject 1 mg/mL solution separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Analytical_Method_Comparison cluster_primary Primary Method cluster_orthogonal Orthogonal Methods HPLC HPLC (Routine Purity & Impurity Profiling) GCMS GC-MS (Volatile Impurities) qNMR qNMR (Absolute Purity Confirmation) Purity_Assessment Comprehensive Purity Assessment Purity_Assessment->HPLC Purity_Assessment->GCMS Purity_Assessment->qNMR

Caption: Relationship between primary and alternative analytical methods.

Conclusion

For routine quality control and purity assessment of this compound, the proposed reversed-phase HPLC method offers a robust, sensitive, and reliable solution. It is capable of separating the main component from its likely process-related impurities. However, for a comprehensive characterization and to ensure the highest level of quality, orthogonal techniques such as GC-MS and qNMR should be employed. GC-MS is invaluable for detecting volatile impurities, while qNMR provides an absolute measure of purity, offering a confirmatory and complementary dataset. The selection of the analytical method(s) should be based on the specific requirements of the analysis, the stage of drug development, and the regulatory landscape.

Safety Operating Guide

Proper Disposal of 2-Bromo-4-(Trifluoromethoxy)benzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document provides essential safety, handling, and disposal protocols for 2-Bromo-4-(Trifluoromethoxy)benzonitrile (CAS Number: 35764-15-9). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance within research and drug development settings.

This guide outlines the recommended disposal method, protocols for managing spills, and the necessary personal protective equipment. The primary recommended disposal method for this compound is high-temperature incineration in a specialized hazardous waste facility.

Key Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below. This information is crucial for understanding the chemical's behavior and for conducting a thorough risk assessment prior to handling and disposal.

PropertyValue
CAS Number 35764-15-9
Molecular Formula C₈H₃BrF₃N
Molecular Weight 250.01 g/mol [1]
Boiling Point 252.3°C at 760 mmHg
Density 1.71 g/cm³
Flash Point 106°C

Hazard Identification

This compound is classified as a hazardous substance. The following hazard statements (H-statements) are associated with this compound:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

Detailed Disposal Protocol: High-Temperature Incineration

The recommended method for the disposal of this compound is incineration in a regulated chemical incinerator equipped with an afterburner and a scrubber. This process ensures the complete destruction of the halogenated organic compound.

Experimental Protocol for Waste Preparation and Incineration:

  • Waste Segregation: Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container. This container should be separate from non-halogenated waste streams.

  • Solvent Dilution: The waste material should be dissolved or mixed with a combustible solvent. This aids in the complete combustion of the compound.

  • Licensed Waste Disposal Service: Engage a licensed professional waste disposal service to transport and dispose of the material.

  • Incineration Parameters: The incineration should be carried out in a rotary kiln incinerator under the following conditions:

    • Primary Combustion Chamber (Rotary Kiln):

      • Temperature: 900°C to 1200°C.[2]

      • Residence Time: 30 to 90 minutes.[2]

    • Secondary Combustion Chamber (Afterburner):

      • Temperature: At least 1100°C, as the waste contains more than 1% halogenated organic substances.[3][4]

      • Residence Time: A minimum of 2 seconds.[1][3][4]

  • Flue Gas Treatment: The flue gas from the incinerator must be treated in a scrubber to remove acidic gases (such as hydrogen bromide and hydrogen fluoride) and other pollutants before release into the atmosphere.

Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Immediate Actions:

    • Evacuate all non-essential personnel from the immediate spill area.

    • Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.

    • Remove all sources of ignition.

  • Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Chemical splash goggles and a face shield.

    • Body Protection: A lab coat or chemical-resistant apron.

    • Respiratory Protection: For large spills or in poorly ventilated areas, a respirator with an appropriate cartridge for organic vapors is required.

  • Containment and Absorption:

    • For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows. Work from the outside of the spill inwards.

    • For solid spills, carefully cover the material to avoid generating dust.

  • Collection and Disposal:

    • Carefully scoop the absorbed material or the solid spill into a designated hazardous waste container.

    • Seal the container and label it clearly as "Hazardous Waste: this compound Spill Debris."

  • Decontamination:

    • Clean the spill area thoroughly with soap and water.

    • Collect all cleaning materials and place them in the hazardous waste container.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final treatment.

cluster_0 Waste Generation & Collection cluster_1 Waste Preparation for Disposal cluster_2 Professional Disposal cluster_3 High-Temperature Incineration A Waste 2-Bromo-4- (Trifluoromethoxy)benzonitrile & Contaminated Materials B Segregate into Dedicated Halogenated Waste Container A->B C Label Container Clearly: 'Hazardous Halogenated Waste' B->C D Dissolve/Mix with Combustible Solvent C->D E Arrange Pickup by Licensed Waste Disposal Service D->E F Transport to a Regulated Hazardous Waste Incineration Facility E->F G Primary Combustion (Rotary Kiln) 900-1200°C F->G H Secondary Combustion (Afterburner) ≥1100°C for ≥2 seconds G->H I Flue Gas Treatment (Scrubber) H->I J Safe Atmospheric Release I->J

Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-4-(Trifluoromethoxy)benzonitrile (CAS No. 174983-97-8) was not available at the time of this document's creation. The following guidance is synthesized from Global Harmonized System (GHS) classifications for similar compounds and SDSs for structurally related chemicals. This information should be used as a foundational guide for risk assessment, and it is imperative to consult with a qualified safety professional before handling this chemical.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and professionals in drug development who work with this compound. The procedural advice is based on established best practices for handling halogenated and trifluoromethoxy-substituted benzonitriles, which are known to present hazards such as acute toxicity, skin and eye irritation, and respiratory tract irritation.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table outlines the recommended PPE based on the potential hazards identified from structurally analogous compounds.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.
Skin and Body Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat.Inspect gloves for any signs of degradation or puncture before each use. Wear appropriate protective clothing to prevent skin exposure.
Respiratory Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols are generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.Adhere to OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.
Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the individual to fresh air. If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is essential to minimize exposure and ensure the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

  • All work with this compound should be performed within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Gather all necessary PPE and inspect it for integrity before use.

  • Have appropriate spill cleanup materials (e.g., inert absorbent material) readily available.[2][3]

2. Handling:

  • Avoid the formation and inhalation of dust or fumes.[3][4]

  • Wash hands thoroughly after handling the compound.[2][3]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2]

  • Keep the container tightly closed when not in use.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

  • The storage area should be locked and accessible only to authorized personnel.[3]

  • Keep containers tightly sealed to prevent leakage.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulatory compliance.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consultation of local, regional, and national hazardous waste regulations is necessary to ensure complete and accurate classification.[4]

  • Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations. This should be done through an approved waste disposal plant.[2][3][4] Do not empty into drains or release into the environment.[2][4]

  • Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.

Experimental Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify fume hood certification prep2 Inspect and don appropriate PPE prep1->prep2 prep3 Ensure spill kit is accessible prep2->prep3 handle1 Weigh and transfer solid inside fume hood prep3->handle1 handle2 Keep container closed when not in use handle1->handle2 handle3 Wash hands thoroughly after handling handle2->handle3 storage1 Store in a cool, dry, well-ventilated area handle3->storage1 disp1 Collect waste in a labeled, sealed container handle3->disp1 storage2 Keep away from incompatible materials storage1->storage2 disp2 Dispose of as hazardous waste via approved facility disp1->disp2

Caption: Standard Operating Procedure for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.